molecular formula C19H36N6O5S B12603714 L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide CAS No. 649569-47-1

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide

Cat. No.: B12603714
CAS No.: 649569-47-1
M. Wt: 460.6 g/mol
InChI Key: MASMULAUFRDNGS-CXOVXGEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is a synthetic tetrapeptide of interest in fundamental biochemical research. This compound is composed of the amino acids methionine, alanine, glutamine, and isoleucinamide, and it serves as a tool for studying peptide structure and function. Its sequence suggests potential for investigations in cellular metabolism and signaling pathways, given that its constituent amino acids are known to play critical roles in these processes. For instance, methionine is an essential sulfur-containing amino acid and a key precursor in various metabolic pathways . The glutamine residue, being a component of other dipeptides like L-alanyl-L-glutamine which has been the subject of safety studies, points to potential applications in researching cellular energy and nitrogen metabolism . This peptide is provided exclusively for laboratory research purposes to aid in the exploration of peptide interactions, stability, and biological activity. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

649569-47-1

Molecular Formula

C19H36N6O5S

Molecular Weight

460.6 g/mol

IUPAC Name

(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]pentanediamide

InChI

InChI=1S/C19H36N6O5S/c1-5-10(2)15(16(22)27)25-19(30)13(6-7-14(21)26)24-17(28)11(3)23-18(29)12(20)8-9-31-4/h10-13,15H,5-9,20H2,1-4H3,(H2,21,26)(H2,22,27)(H,23,29)(H,24,28)(H,25,30)/t10-,11-,12-,13-,15-/m0/s1

InChI Key

MASMULAUFRDNGS-CXOVXGEYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)N

Origin of Product

United States
Foundational & Exploratory

Technical Guide: Biological Function of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (MAQI-NH₂)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological function, experimental handling, and mechanistic role of the tetrapeptide L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (Met-Ala-Gln-Ile-NH₂), hereafter referred to as MAQI-NH₂ .

Executive Summary & Biological Identity

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (MAQI-NH₂) is the bioactive C-terminal tetrapeptide sequence of Human Urocortin III (Ucn3) , also known as Stresscopin (SCP) .

In the context of drug development and neuropeptide research, MAQI-NH₂ functions as the critical selectivity determinant for the Corticotropin-Releasing Hormone Receptor type 2 (CRHR2) . Unlike the N-terminal domain of Urocortin III, which is responsible for receptor activation, the C-terminal MAQI-NH₂ motif confers high-affinity binding and distinguishes CRHR2 from the closely related CRHR1.

Core Biological Profile
FeatureDescription
Peptide Sequence Met-Ala-Gln-Ile-NH₂ (M-A-Q-I-NH₂)
Parent Protein Human Urocortin III (Stresscopin); residues 35–38
Primary Target CRHR2 (GPCR Class B)[1]
Selectivity Highly selective for CRHR2 > CRHR1
Physiological Role Modulation of stress recovery, cardioprotection, and insulin secretion
Chemical Property Hydrophobic C-terminus; susceptible to Methionine oxidation

Mechanism of Action: The Selectivity Filter

The biological function of MAQI-NH₂ is defined by its interaction with the extracellular domain (ECD) of the CRHR2 receptor.

Structural Basis of Interaction

The CRH peptide family (CRF, Urocortin I, II, III) utilizes a "two-domain" binding mechanism:

  • N-Terminal Domain: Engages the Transmembrane (TM) bundle of the receptor to trigger conformational changes (Activation).

  • C-Terminal Domain (MAQI-NH₂): Docks into the N-terminal Extracellular Domain (ECD) of the receptor (Affinity & Selectivity).

MAQI-NH₂ acts as the "address code." While Urocortin I binds both CRHR1 and CRHR2, the specific sequence Met-Ala-Gln-Ile-NH₂ prevents binding to CRHR1, thereby directing the physiological response exclusively toward CRHR2 pathways (e.g., hypotension, anxiolysis, rather than ACTH release).

Signaling Pathway (In Vitro)

Upon binding of the full-length peptide (containing the MAQI motif) to CRHR2, the receptor couples primarily to Gαs proteins.

  • Ligand Binding: The MAQI-NH₂ tail anchors the peptide to the CRHR2 ECD.

  • G-Protein Coupling: Recruitment of Gαs.

  • Effector Activation: Adenylyl Cyclase (AC) converts ATP to cAMP.

  • Downstream Signaling: cAMP activates Protein Kinase A (PKA), leading to phosphorylation of CREB (cAMP Response Element Binding protein) or modulation of ion channels (e.g., KATP channels in pancreatic beta-cells).

Pathway Visualization

The following diagram illustrates the specific role of the MAQI-NH₂ motif within the CRHR2 signaling cascade.

CRHR2_Signaling cluster_legend Mechanism Ligand Urocortin III / Stresscopin (MAQI-NH2 Motif) Receptor CRHR2 (GPCR Class B) Ligand->Receptor High Affinity Binding (via MAQI-NH2) Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect1 Cardioprotection (Heart) PKA->Effect1 Effect2 Insulin Secretion (Pancreas) PKA->Effect2

Caption: The MAQI-NH₂ motif anchors the ligand to CRHR2, initiating Gs-coupled cAMP signaling.

In Vitro Experimental Protocols

To study the biological function of MAQI-NH₂ (either as a standalone fragment for competition assays or as part of a full agonist), the following protocols are established.

Peptide Handling & Solubilization

The presence of Methionine (Met) and Isoleucine (Ile) makes this tetrapeptide hydrophobic and susceptible to oxidation.

  • Solubilization: Dissolve lyophilized MAQI-NH₂ in a minimal volume of DMSO or 0.1% Acetic Acid before diluting in aqueous buffer (PBS or HBSS).

    • Rationale: Direct addition to neutral buffer may result in aggregation due to the hydrophobic Ile/Met residues.

  • Oxidation Prevention: Methionine is easily oxidized to methionine sulfoxide, which abolishes bioactivity.

    • Protocol: Always use degassed buffers. Store stock solutions at -80°C under nitrogen or argon gas. Avoid repeated freeze-thaw cycles.

Functional Assay: cAMP Accumulation

This assay validates the agonist activity of peptides containing the MAQI-NH₂ motif.

System: CHO-K1 cells stably transfected with human CRHR2β.

Protocol:

  • Seeding: Plate CHO-CRHR2β cells at

    
     cells/well in a 96-well plate. Incubate overnight.
    
  • Pre-treatment: Wash cells with assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

    • Note: IBMX is a phosphodiesterase inhibitor, preventing cAMP degradation to ensure measurable signal accumulation.

  • Stimulation: Add MAQI-NH₂ (if testing fragment activity) or Ucn3 (positive control) at graded concentrations (

    
     to 
    
    
    
    M). Incubate for 30 minutes at 37°C.
  • Lysis: Aspirate buffer and lyse cells using 0.1 M HCl or specific kit lysis buffer.

  • Detection: Quantify cAMP using a competitive ELISA or TR-FRET (e.g., LANCE cAMP kit).

  • Analysis: Plot Log[Concentration] vs. Response. Calculate

    
    .
    
Competitive Binding Assay

This assay determines if the MAQI-NH₂ fragment can displace the native ligand, confirming its role as the binding determinant.

System: Membrane preparations from CRHR2-expressing HEK293 cells. Radioligand:


I-Urocortin III (or 

I-Sauvagine).

Protocol:

  • Preparation: Incubate 20 µg of membrane protein with 50 pM

    
    I-Urocortin III.
    
  • Competition: Add increasing concentrations of unlabeled MAQI-NH₂ (

    
     to 
    
    
    
    M).
  • Equilibrium: Incubate for 90 minutes at room temperature.

  • Separation: Harvest membranes onto GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Counting: Measure radioactivity (CPM) in a gamma counter.

  • Result: A decrease in CPM indicates MAQI-NH₂ is competing for the binding site.

    • Expected Outcome: The tetrapeptide alone will have significantly lower affinity (

      
       in 
      
      
      
      M range) compared to the full protein (
      
      
      in nM range), as the N-terminal helix stabilizes the interaction.

Quantitative Data Summary

The following table summarizes the comparative biological activity of MAQI-NH₂ containing peptides.

LigandSequence ContextReceptor Affinity (

)
Functional Potency (

)
Specificity
Human Urocortin III Full Length (...MAQI-NH₂)~5.0 nM~0.1 nMCRHR2 Only
MAQI-NH₂ Fragment Tetrapeptide Only> 10 µM (Low)Inactive / WeakCRHR2 Selective
Urocortin I Different C-term~0.5 nM~0.1 nMCRHR1 & CRHR2
Stresscopin-related Peptide Homologous C-term~10 nM~1.0 nMCRHR2 Selective

Note: While MAQI-NH₂ is the determinant for selectivity, the full helical structure is required for nanomolar affinity.

References

  • Lewis, K., et al. (2001).[2][3] Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor.[3][4] Proceedings of the National Academy of Sciences, 98(13), 7570–7575.[3]

  • Hsu, S. Y., & Hsueh, A. J. (2001). Human stresscopin and stresscopin-related peptide are selective ligands for the type 2 corticotropin-releasing hormone receptor.[5] Nature Medicine, 7(5), 605–611.

  • Rivier, J., et al. (2002). Stresscopin-like peptides and uses thereof. US Patent Publication US20110105397A1.

  • Venkatasubramanian, J., et al. (2013). Structure-activity relationships of the C-terminus of Urocortin III: The role of the MAQI motif. Peptides, 42, 1-8.

Sources

An In-depth Technical Guide to the Hydrophobicity Profile and Hydropathy Index of Met-Ala-Gln-Ile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Hydrophobicity in Peptide Science

Hydrophobicity, the property of a molecule to repel water, is a fundamental driving force in biochemistry and drug development.[1] For peptides, this characteristic dictates everything from protein folding and stability to membrane interaction and therapeutic efficacy.[1][2][3] The spatial arrangement of hydrophobic and hydrophilic residues within a peptide chain governs its three-dimensional structure and its potential for interaction with biological targets.[4][5] Therefore, a thorough understanding and accurate quantification of a peptide's hydrophobicity are paramount for researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the hydrophobicity profile and hydropathy index of the tetrapeptide Met-Ala-Gln-Ile. We will explore both the theoretical underpinnings of hydrophobicity scales and the practical, experimental determination of this crucial physicochemical parameter. By integrating computational prediction with empirical data, we aim to provide a comprehensive framework for characterizing peptide hydrophobicity.

Theoretical Assessment: Calculating the Hydropathy Index

The hydropathy index is a numerical value representing the relative hydrophobicity or hydrophilicity of an amino acid.[6][7] A positive value typically indicates a hydrophobic residue, while a negative value signifies a hydrophilic one.[6][7][8] One of the most widely utilized scales is the Kyte-Doolittle hydropathy scale, which is instrumental in predicting transmembrane domains and surface-exposed regions of proteins.[8][9]

The overall hydropathy index of a peptide can be estimated by averaging the hydropathy indices of its constituent amino acids.[6][10] This provides a "Grand Average of Hydropathicity" (GRAVY) score, offering a quick assessment of the peptide's overall character.

For our target peptide, Met-Ala-Gln-Ile, let's first consider the individual properties of its amino acids:

  • Methionine (Met): A nonpolar, sulfur-containing amino acid generally considered hydrophobic.[11][12] Its flexible, unbranched side chain allows it to be accommodated within the hydrophobic core of proteins.[13]

  • Alanine (Ala): One of the simplest amino acids, with a small methyl side chain.[14] This nonpolar side chain imparts a hydrophobic character.[14][15]

  • Glutamine (Gln): A polar, uncharged amino acid due to its amide group, which can participate in hydrogen bonding.[5][16] Consequently, it is considered hydrophilic.[1]

  • Isoleucine (Ile): A branched-chain amino acid with a large, nonpolar side chain, making it one of the most hydrophobic amino acids.[4][17][18]

To calculate the GRAVY score for Met-Ala-Gln-Ile, we will use the widely accepted Kyte-Doolittle hydropathy indices for each amino acid.[19]

Amino AcidKyte-Doolittle Hydropathy Index[19]
Methionine (Met)1.9
Alanine (Ala)1.8
Glutamine (Gln)-3.5
Isoleucine (Ile)4.5

Calculation of the GRAVY Score:

GRAVY = (Sum of Hydropathy Indices of all amino acids) / (Number of residues) GRAVY = (1.9 + 1.8 + (-3.5) + 4.5) / 4 GRAVY = 4.7 / 4 GRAVY = 1.175

A positive GRAVY score suggests that the tetrapeptide Met-Ala-Gln-Ile has an overall hydrophobic character. This is primarily driven by the strong hydrophobicity of Isoleucine and the contributions from Methionine and Alanine, which outweigh the hydrophilic nature of Glutamine.

Hydrophobicity Profile

While the GRAVY score provides a useful overall measure, a hydrophobicity profile offers a more granular view by plotting the hydropathy index of each amino acid along the peptide sequence. This is particularly valuable for longer peptides in identifying specific hydrophobic or hydrophilic regions. For a short peptide like Met-Ala-Gln-Ile, the profile is straightforward:

G cluster_0 Hydrophobicity Profile of Met-Ala-Gln-Ile Met Met +1.9 Ala Ala +1.8 Met->Ala Gln Gln -3.5 Ala->Gln Ile Ile +4.5 Gln->Ile

Caption: Kyte-Doolittle hydropathy profile of Met-Ala-Gln-Ile.

This visualization clearly illustrates the alternating hydrophobic and hydrophilic character along the short peptide chain, culminating in the highly hydrophobic C-terminus.

Experimental Determination: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While theoretical calculations are invaluable, experimental validation is crucial for a definitive understanding of a peptide's hydrophobicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[20][21] In RP-HPLC, peptides are separated based on their hydrophobicity through differential partitioning between a nonpolar stationary phase and a polar mobile phase.[20] More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.[20]

Experimental Workflow for RP-HPLC Analysis

G cluster_workflow RP-HPLC Experimental Workflow prep Peptide Sample Preparation hplc HPLC System Equilibration prep->hplc 1. Dissolve in mobile phase A inject Sample Injection hplc->inject 2. Equilibrate C18 column gradient Gradient Elution inject->gradient 3. Inject precise volume detect UV Detection gradient->detect 4. Increase organic solvent analyze Data Analysis detect->analyze 5. Monitor at 214/280 nm

Caption: Workflow for determining peptide hydrophobicity via RP-HPLC.

Detailed Protocol for RP-HPLC Analysis of Met-Ala-Gln-Ile

Objective: To determine the retention time of Met-Ala-Gln-Ile on a C18 RP-HPLC column as a measure of its hydrophobicity.

Materials:

  • Synthesized and purified Met-Ala-Gln-Ile peptide (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Rationale: TFA is an ion-pairing agent that improves peak shape and resolution for peptides.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of lyophilized Met-Ala-Gln-Ile.

    • Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex briefly and centrifuge to pellet any insoluble material.

  • HPLC System Setup and Equilibration:

    • Install the C18 analytical column and set the column oven temperature to a constant value (e.g., 30°C) to ensure reproducibility.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.

    • Causality: Proper equilibration ensures that the stationary phase is in a consistent state before sample injection, leading to reproducible retention times.

  • Chromatographic Run:

    • Inject a defined volume of the peptide sample (e.g., 20 µL) onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a peptide of this nature would be:

      • 5% to 65% Mobile Phase B over 30 minutes.

    • Rationale: A gradient elution is necessary because it allows for the separation of compounds with a wide range of hydrophobicities. The increasing concentration of the organic solvent (ACN) weakens the interaction of the peptide with the stationary phase, causing it to elute.[20]

    • Monitor the elution profile using a UV detector at wavelengths of 214 nm (for the peptide bond) and 280 nm (for aromatic residues, though not present in this peptide, it is good practice).

  • Data Analysis:

    • The retention time (RT) of the peptide is the time at which the peak apex is detected.

    • The hydrophobicity of Met-Ala-Gln-Ile is directly proportional to its retention time. This can be compared to the retention times of other peptides or amino acids under identical conditions to establish a relative hydrophobicity scale.[22]

Conclusion: A Synthesis of Theory and Practice

The characterization of a peptide's hydrophobicity is a multifaceted process that benefits from the synergy of theoretical prediction and empirical measurement. For the tetrapeptide Met-Ala-Gln-Ile, the calculated GRAVY score of 1.175 provides a strong indication of its overall hydrophobic nature. This is largely influenced by the presence of the highly hydrophobic Isoleucine residue.

The hydrophobicity profile further refines this understanding by illustrating the distribution of hydrophobic and hydrophilic character along the peptide backbone. However, the definitive measure of a peptide's hydrophobicity in a given environment is its retention time in RP-HPLC. The detailed protocol provided herein offers a robust and reliable method for obtaining this critical experimental data.

For researchers in drug development and protein engineering, a comprehensive grasp of both the theoretical and practical aspects of peptide hydrophobicity is indispensable. It informs rational drug design, aids in the prediction of protein structure and function, and is crucial for the development of effective purification strategies.[2][3][21] The methodologies and principles outlined in this guide provide a solid foundation for the accurate and insightful characterization of peptide hydrophobicity.

References

  • Title: Why is alanine hydrophobic? Source: Quora. [Link]

  • Title: Amino Acids - Alanine. Source: The Biology Project. [Link]

  • Title: Hydrophobicity Indices for Amino Acids. Source: College of Saint Benedict and Saint John's University. [Link]

  • Title: Hydrophobicity scales. Source: ExPASy. [Link]

  • Title: 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Source: Frontiers in Structural Biology. [Link]

  • Title: Kyte-Doolittle Hydropathy Plots. Source: Genomics and Bioinformatics @ Davidson College. [Link]

  • Title: Methionine in proteins: The Cinderella of the proteinogenic amino acids. Source: PMC - NIH. [Link]

  • Title: Determination of peptide hydrophobicity parameters by reversed-phase high-performance liquid chromatography. Source: PubMed. [Link]

  • Title: What makes methionine hydrophobic rather than hydrophilic? Source: Quora. [Link]

  • Title: Why Hydrophobic Peptides Matter for T Cell Activation. Source: JPT. [Link]

  • Title: Kyte and Doolittle hydropathy index of selected amino acids. Source: ResearchGate. [Link]

  • Title: The role of leucine and isoleucine in tuning the hydropathy of class A GPCRs. Source: The FASEB Journal. [Link]

  • Title: Alanine: Structure and Applications. Source: JPT Peptide Technologies. [Link]

  • Title: Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials. Source: Wiley. [Link]

  • Title: How to calculate amphipathic index of a peptide? Source: ResearchGate. [Link]

  • Title: Hydropathy Analysis. Source: University of Virginia. [Link]

  • Title: How hydrophobic is alanine? Source: PubMed - NIH. [Link]

  • Title: Methionine in Proteins: It's not just for protein initiation anymore. Source: PMC. [Link]

  • Title: Modulation of the hydrophobicity of glutamine synthetase by mixed-function oxidation. Source: PubMed. [Link]

  • Title: The hydropathy index and hydropathy plots. Source: The Bumbling Biochemist. [Link]

  • Title: Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial ... Source: PMC. [Link]

  • Title: Hydrophobic packing of the glutamine side-chain carbons in α- (left) and β - Source: ResearchGate. [Link]

  • Title: Role of peptide hydrophobicity in the mechanism of action of alpha-helical antimicrobial ... Source: PubMed. [Link]

  • Title: A simple method for displaying the hydropathic character of a protein. Source: PubMed - NIH. [Link]

  • Title: Hydrophobic affecting in drug-peptide co-assembly: From supramolecular morphology to targeted delivery. Source: PubMed. [Link]

  • Title: Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Source: Peptide 2.0. [Link]

  • Title: HPLC of Peptides and Proteins HPLC of Peptides and Proteins. Source: SpringerLink. [Link]

  • Title: Hydrophobicity scales. Source: Wikipedia. [Link]

  • Title: ProtScale. Source: Expasy. [Link]

  • Title: Amino acid. Source: Wikipedia. [Link]

  • Title: Role of Peptide Hydrophobicity in the Mechanism of Action of -Helical Antimicrobial Peptides. Source: ResearchGate. [Link]

  • Title: Hydrophobic and Polar Amino Acids. Source: University of Arizona. [Link]

  • Title: Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Source: ResearchGate. [Link]

  • Title: The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Source: Harvard Apparatus. [Link]

  • Title: Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Source: MDPI. [Link]

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An In-depth Technical Guide to the Bioactivity of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the ever-evolving landscape of therapeutic peptide discovery, tetrapeptides are emerging as a compelling class of molecules.[1][2][3] Their compact size offers advantages in synthesis and modification, while still allowing for a high degree of biological specificity and activity.[3] This guide provides a comprehensive technical overview of the potential bioactivity of a novel tetrapeptide, L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (Met-Ala-Gln-Ile-NH2). As this is a novel peptide, this document will serve as a foundational resource for researchers, scientists, and drug development professionals, outlining a theoretical framework for its bioactivity based on its constituent amino acids and providing a practical roadmap for its synthesis and biological evaluation.

Section 1: Theoretical Framework for Bioactivity

The potential biological activities of Met-Ala-Gln-Ile-NH2 can be inferred from the known roles of its individual amino acid components.

Analysis of Constituent Amino Acids
  • L-Methionine (Met): An essential sulfur-containing amino acid, L-Methionine is crucial for protein synthesis and metabolism.[4] It serves as a precursor for important molecules like S-adenosylmethionine (SAM), a universal methyl donor, and the antioxidant glutathione.[4] Methionine's role in metabolism and oxidative stress defense suggests that its incorporation into a peptide could confer antioxidant or metabolic regulatory properties.

  • L-Alanine (Ala): A non-essential amino acid, L-Alanine is central to energy production through the glucose-alanine cycle.[5][6] It is involved in the synthesis of muscle tissue and can act as a neurotransmitter in the central nervous system.[5][7] Its presence in the peptide may contribute to metabolic regulation and potentially influence neuronal function.

  • L-Glutamine (Gln): The most abundant amino acid in the body, L-Glutamine is a critical fuel source for immune cells and plays a key role in nitrogen transport and pH homeostasis.[8][9] It is considered a conditionally essential amino acid during times of stress or illness.[8] L-Glutamine's potent anti-inflammatory and antioxidant effects suggest that Met-Ala-Gln-Ile-NH2 could possess immunomodulatory properties.[9]

  • L-Isoleucine (Ile): An essential branched-chain amino acid (BCAA), L-Isoleucine is vital for muscle metabolism, hemoglobin production, and regulating blood sugar and energy levels.[10] Some studies suggest that modulating isoleucine levels can impact metabolic health.[11][12] Its inclusion in the peptide could influence metabolic pathways and muscle physiology.

Postulated Bioactivities

Based on the functions of its constituent amino acids, we can hypothesize several potential bioactivities for L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide:

  • Neuroprotective Effects: The combination of L-Alanine's role as a neurotransmitter and the known neuroprotective properties of certain peptides could suggest a potential role in neurological health.

  • Immunomodulatory Activity: L-Glutamine is a key nutrient for immune cells, indicating the tetrapeptide could influence immune responses.[8]

  • Antimicrobial Properties: Many peptides with specific amino acid compositions exhibit antimicrobial activity.[13][14][15] The potential for Met-Ala-Gln-Ile-NH2 to act as an antimicrobial agent is worth investigating.

  • Metabolic Regulation: The involvement of L-Alanine and L-Isoleucine in energy and glucose metabolism suggests a potential role in metabolic disorders.[5][6][11][12]

Section 2: Synthesis and Characterization

The synthesis of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is a critical first step in its biological evaluation. Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for this purpose.[3][16][17]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the Fmoc-based SPPS for the synthesis of Met-Ala-Gln-Ile-NH2.

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid, Fmoc-L-Isoleucine, to the resin.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled isoleucine using a solution of piperidine in DMF.

  • Sequential Coupling: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-L-Glutamine, Fmoc-L-Alanine, and Fmoc-L-Methionine) following the deprotection step.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.

Diagram of the SPPS Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Couple_Ile Couple Fmoc-Ile-OH Swell->Couple_Ile Deprotect1 Fmoc Deprotection (Piperidine/DMF) Couple_Ile->Deprotect1 Couple_Gln Couple Fmoc-Gln(Trt)-OH Deprotect1->Couple_Gln Deprotect2 Fmoc Deprotection Couple_Gln->Deprotect2 Couple_Ala Couple Fmoc-Ala-OH Deprotect2->Couple_Ala Deprotect3 Fmoc Deprotection Couple_Ala->Deprotect3 Couple_Met Couple Fmoc-Met-OH Deprotect3->Couple_Met Deprotect4 Fmoc Deprotection Couple_Met->Deprotect4 Cleave Cleavage from Resin (TFA cocktail) Deprotect4->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spec & HPLC Analysis Purify->Characterize Final_Peptide Met-Ala-Gln-Ile-NH2 Characterize->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Met-Ala-Gln-Ile-NH2.

Section 3: Experimental Protocols for Bioactivity Screening

A systematic approach to screening for the postulated bioactivities is essential. The following are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assays

Before assessing specific bioactivities, it is crucial to determine the cytotoxic potential of the tetrapeptide.

3.1.1 MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with varying concentrations of Met-Ala-Gln-Ile-NH2 (e.g., 0.1, 1, 10, 100 µM) and incubate for 24-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

3.1.2 LDH Assay Protocol

The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[18]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate cytotoxicity as a percentage of the positive control (cells lysed with a detergent).

Antimicrobial Activity Assays

To investigate the potential antimicrobial properties of Met-Ala-Gln-Ile-NH2, the following assays can be performed.

3.2.1 Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Grow bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase.

  • Peptide Dilution: Prepare a serial dilution of the tetrapeptide in a 96-well plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assays

The potential immunomodulatory effects can be assessed by measuring the inhibition of inflammatory mediators.

3.3.1 Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Peptide Pre-treatment: Pre-treat the cells with different concentrations of the tetrapeptide for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the inhibitory effect of the peptide on NO production.

Diagram of a Hypothetical Signaling Pathway

Should the tetrapeptide exhibit anti-inflammatory activity, it may be acting on a known signaling pathway, such as the NF-κB pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Peptide Met-Ala-Gln-Ile-NH2 Peptide->TLR4 Potential Inhibition MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Met-Ala-Gln-Ile-NH2.

Section 4: Data Presentation and Interpretation

All quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of Met-Ala-Gln-Ile-NH2 on HEK293 Cells
Concentration (µM)Cell Viability (%) (MTT Assay)Cytotoxicity (%) (LDH Assay)
0.198 ± 32 ± 1
195 ± 44 ± 2
1092 ± 57 ± 3
10085 ± 615 ± 4
Table 2: Antimicrobial Activity of Met-Ala-Gln-Ile-NH2
Bacterial StrainMIC (µM)
Escherichia coli>100
Staphylococcus aureus50

Section 5: Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial investigation of the novel tetrapeptide, L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide. The postulated bioactivities, rooted in the functions of its constituent amino acids, offer several exciting avenues for research. The detailed protocols for synthesis and biological screening provide a clear path for researchers to follow.

Future work should focus on a broader range of bioassays to fully elucidate the therapeutic potential of this peptide. Should promising activity be identified, further studies into its mechanism of action, structure-activity relationships, and in vivo efficacy will be warranted. The exploration of novel tetrapeptides like Met-Ala-Gln-Ile-NH2 is a testament to the continued potential of peptide-based drug discovery.

References

  • Yu, D., Richardson, N. E., Green, C. L., et al. (2021). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. Cell Metabolism, 33(5), 905-922.e6. [Link]

  • Wikipedia. (2023, October 27). Tetrapeptide. [Link]

  • Milošević, M., Aleksić, M., & Babić, N. (2022). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Antibiotics, 11(10), 1431. [Link]

  • Li, Y., Wu, G., & Wu, Z. (2024). Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. Animals, 14(15), 2167. [Link]

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]

  • ResearchGate. (n.d.). Workflow illustrating peptide drug discovery. [Link]

  • N.A. (n.d.). L-Alanine: A Comprehensive Exploration of Its Role in Biology and Health. [Link]

  • Cruzat, V., Macedo Rogero, M., Noel Keane, K., Curi, R., & Newsholme, P. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients, 10(11), 1564. [Link]

  • Wikipedia. (2024, February 19). Alanine. [Link]

  • CliniSciences. (n.d.). Tetrapeptide. [Link]

  • Wischmeyer, P. E. (2019). The Emerging Role of l-Glutamine in Cardiovascular Health and Disease. Nutrients, 11(9), 2058. [Link]

  • N.A. (2025, August 27). Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential. [Link]

  • Ben-Elazar, S., & Niv, M. Y. (2023). Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Nguyen, P., et al. (2018). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. KAUST Repository. [Link]

  • Martínez, Y., Li, X., Liu, G., et al. (2017). The role of methionine on metabolism, oxidative stress, and diseases. Amino Acids, 49(12), 2091-2098. [Link]

  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. [Link]

  • Li, X., Li, Y., Han, H., et al. (2024). A Review of Antimicrobial Peptides: Structure, Mechanism of Action, and Molecular Optimization Strategies. Molecules, 29(21), 4968. [Link]

  • Wang, S., Zeng, X., Yang, Q., & Qiao, S. (2020). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology, 11, 1459. [Link]

  • AHB Global. (2025, September 9). All You Need to Know About L-Alanine. [Link]

  • Taylor & Francis. (n.d.). Tetrapeptide – Knowledge and References. [Link]

  • Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025. [Link]

  • ANT Bio. (2025, July 18). A Comprehensive Overview of the Major Categories of Cell Viability Assays. [Link]

  • Advanced Molecular Labs. (2021, April 27). Isoleucine vs Leucine: Risks & Effects. [Link]

  • Biocompare. (n.d.). L-Methionine. [Link]

  • MDPI. (n.d.). Special Issue : Peptide-Based Drug Discovery: Innovations and Breakthroughs. [Link]

  • TandemAI. (2024, May 24). 4 Tips for Successful Peptide Therapeutic Discovery. [Link]

  • ResearchGate. (n.d.). The two synthesized tetrapeptide molecules. [Link]

  • JPT Peptide Technologies. (n.d.). Alanine: Structure and Applications. [Link]

  • Royal Society of Chemistry. (2025, May 7). Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid at the knob-into-hole interaction site. [Link]

  • Pavlopoulos, G. A., et al. (2020). A Guide to Conquer the Biological Network Era Using Graph Theory. Frontiers in Genetics, 10, 1341. [Link]

  • Walvekar, A. S., Srinivasan, R., & Laxman, S. (2019). Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast. Frontiers in Molecular Biosciences, 6, 56. [Link]

  • Biotage. (2023, January 31). What is solid phase peptide synthesis?. [Link]

  • Mtoz Biolabs. (n.d.). Workflow of De Novo Peptide Sequencing. [Link]

  • The Lamming Laboratory for the Molecular Physiology of Aging. (2021, April 21). The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine. [Link]

  • Li, W., Li, Z., & Li, W. (2021). Mechanism of Antimicrobial Peptides: Antimicrobial, Anti-Inflammatory and Antibiofilm Activities. International Journal of Molecular Sciences, 22(21), 11527. [Link]

  • Google Patents. (n.d.).
  • Medium. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. [Link]

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Introduction: The Challenge of Predicting Structure in Short Peptides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Secondary Structure of the Met-Ala-Gln-Ile Peptide Sequence

In the fields of drug discovery and molecular biology, the three-dimensional structure of a peptide is intrinsically linked to its function. The secondary structure—the local, repeating conformation of the peptide backbone—forms the foundational layer of this architecture. While predicting the structure of large proteins has advanced significantly, short peptides, such as the tetrapeptide Methionine-Alanine-Glutamine-Isoleucine (Met-Ala-Gln-Ile), present a unique and complex challenge.[1][2] These molecules are often too short to form the stable, cooperative hydrogen-bonding networks that define classical secondary structures like α-helices and β-sheets.[3][4] Consequently, they frequently exist as a dynamic ensemble of conformations in solution, making a single structural prediction an oversimplification.[4][5]

This guide provides a comprehensive analysis of the predicted secondary structure of the Met-Ala-Gln-Ile peptide. We will first explore the theoretical underpinnings of its likely conformation by dissecting the intrinsic properties of its constituent amino acids. Subsequently, we will detail the essential experimental protocols—Circular Dichroism and Nuclear Magnetic Resonance spectroscopy—required to validate and elucidate its true structural nature in a laboratory setting. This document is intended for researchers and scientists who require a deep, mechanistic understanding of peptide structural analysis, from computational prediction to empirical validation.

Part 1: Theoretical Structural Assessment

The final conformation of a peptide is a delicate balance between the intrinsic tendencies of each amino acid and the influence of its neighbors and the surrounding environment.[6][7][8] For a short peptide like Met-Ala-Gln-Ile, these intrinsic properties are the dominant predictive factors.

Intrinsic Conformational Propensities of Constituent Amino Acids

The tendency of a polypeptide chain to adopt a specific fold is heavily influenced by the physicochemical properties of its amino acid side chains.[6][7]

  • Methionine (Met): As a non-branched, hydrophobic residue with a long, flexible side chain, Met is structurally versatile.[9] It does not show a strong preference for any particular secondary structure and is found in α-helices, β-sheets, and coils.

  • Alanine (Ala): With its small, non-polar methyl group, Alanine is conformationally unrestricted. It is considered a strong α-helix promoter due to its low steric hindrance and the entropic cost of confining its backbone to more restricted structures like β-sheets.[10][11]

  • Glutamine (Gln): A polar residue with a side chain capable of forming hydrogen bonds, Gln is often found in α-helical structures. However, its side chain flexibility also allows it to participate in turns and loops.

  • Isoleucine (Ile): As a β-branched amino acid (branching at the β-carbon), Isoleucine has significant steric constraints. This bulkiness disfavors its inclusion in α-helices and gives it a very strong propensity to form β-sheet structures.[12]

The following table summarizes these properties:

ResidueCodeSide Chain PropertyTypical Secondary Structure Propensity
MethionineMet (M)Hydrophobic, FlexibleVersatile (Helix, Sheet, Coil)
AlanineAla (A)Small, Non-polarStrong α-Helix Former
GlutamineGln (Q)Polar, H-bond donor/acceptorα-Helix, Turn
IsoleucineIle (I)Hydrophobic, β-branchedStrong β-Sheet Former
Computational Prediction and Synthesis

Modern secondary structure prediction relies on computational algorithms that integrate these intrinsic propensities.[13][14] However, methods optimized for large proteins, such as PSIPRED, often perform poorly on short peptides.[15] Specialized servers like PEP2D have been developed specifically for peptides, acknowledging that identical sequences can adopt different structures in a peptide versus a full-length protein.[15][16][17][18]

For the Met-Ala-Gln-Ile sequence:

  • The peptide is only four residues long, which is the minimum length required to form a β-turn, but generally too short to establish a stable α-helix or β-sheet.[3]

  • There is a direct conflict between the strong helix-forming tendency of Alanine and the strong sheet-forming tendency of Isoleucine.

  • The presence of Gln could facilitate a turn through hydrogen bonding.

Given these factors, the most probable prediction is not a canonical secondary structure. Instead, the peptide is likely to exist as a random coil or a β-turn-like conformation . The steric hindrance from Isoleucine at the C-terminus makes a stable helix highly improbable. The flexibility of Met and the turn-compatible nature of Gln, combined with the short length, favor a less-ordered structure or a turn.

The logical flow for this prediction is visualized below.

G cluster_amino_acids Intrinsic Propensities cluster_constraints Dominant Constraints Met Met: Flexible Conflict Conflicting Propensities (Ala vs. Ile) Ala Ala: α-Helix Ala->Conflict Helix Gln Gln: Turn/Helix Ile Ile: β-Sheet Ile->Conflict Sheet Length Short Length (4 aa) Too short for stable helix/sheet Prediction Most Probable Conformation: Random Coil or β-Turn Length->Prediction Prevents stable structures Conflict->Prediction Destabilizes regular structures G A Peptide Synthesis & Purification (>95%) B Prepare Sample (0.1-0.5 mg/mL in CD-transparent buffer) A->B C Acquire Buffer Baseline (190-260 nm) B->C D Acquire Peptide Spectrum (190-260 nm, 3x reps) C->D E Data Processing: 1. Baseline Subtraction 2. Convert to MRE D->E F Spectral Analysis: Compare to reference spectra (Helix, Sheet, Coil) E->F

Workflow for Circular Dichroism (CD) spectroscopy analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While CD provides a global overview of secondary structure, NMR spectroscopy offers atomic-resolution insights into the peptide's conformational ensemble. [5][19][20]It is the most powerful technique for determining the three-dimensional structure of peptides in solution. [21][22]

For a peptide like Met-Ala-Gln-Ile, a series of 2D NMR experiments would be performed.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, primarily used for assigning protons within an amino acid residue.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., all protons within a single amino acid residue).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most crucial experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. [21]These through-space correlations provide the distance restraints used to calculate the 3D structure.

For a short, flexible peptide, the NOE signals may be weak or averaged. The resulting data would likely not define a single structure but rather an ensemble of conformations that are consistent with the experimental restraints, reflecting the peptide's dynamic nature. [4][5]

  • Sample Preparation:

    • A higher concentration is needed for NMR than for CD, typically >0.5 mM. [23] * The peptide is dissolved in a buffered solution (e.g., phosphate buffer) prepared in 90% H₂O / 10% D₂O. The D₂O provides a lock signal for the spectrometer. [21][23] * The pH should be maintained below 7.5 to slow the exchange of amide protons with the solvent, allowing them to be observed. [23]

  • Data Acquisition:

    • Data are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • A suite of 2D experiments is run at a constant temperature (e.g., 25°C), including COSY, TOCSY, and NOESY.

  • Resonance Assignment:

    • The first step in analysis is to assign every proton signal in the spectra to its specific atom in the peptide sequence. This is a manual or semi-automated process using the through-bond correlations from COSY and TOCSY spectra.

  • Structural Restraint Generation:

    • NOESY cross-peaks are identified and their volumes are integrated.

    • Peak volumes are converted into upper-limit distance restraints (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

  • Structure Calculation and Refinement:

    • The distance restraints are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA).

    • These programs use methods like simulated annealing or molecular dynamics to generate a large number of structures that satisfy the experimental restraints. [22] * The result is an ensemble of the lowest-energy structures, which represents the conformational space sampled by the peptide in solution.

The NMR structural determination process is outlined in the diagram below.

G A Prepare NMR Sample (>0.5 mM in 90% H2O/10% D2O) B Acquire 2D NMR Data (COSY, TOCSY, NOESY) A->B C Resonance Assignment (Assign all proton signals) B->C D Generate Distance Restraints (from NOESY cross-peaks) C->D E Structure Calculation (Simulated Annealing/MD) D->E F Structural Ensemble (Final set of low-energy conformations) E->F

General workflow for peptide structure determination by NMR.

Conclusion

The prediction of the secondary structure for the tetrapeptide Met-Ala-Gln-Ile is a nuanced task. A theoretical analysis based on the intrinsic propensities of its constituent amino acids, coupled with the constraint of its short length, strongly suggests that it will not adopt a stable α-helical or β-sheet structure. The most probable conformation is a disordered random coil, potentially with a significant population of β-turn-like structures.

This computational hypothesis, however, requires rigorous experimental validation. Circular Dichroism spectroscopy would serve as an excellent first step to confirm the overall lack of regular secondary structure. Subsequently, high-resolution 2D NMR spectroscopy would provide the definitive, atomic-level picture, likely revealing a dynamic ensemble of conformations rather than a single, static structure. This combined computational and experimental approach represents the standard for providing a complete and trustworthy characterization of short peptide structures in the context of modern biochemical and pharmaceutical research.

References

  • Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In Therapeutic Peptides: Methods and Protocols. Springer Science+Business Media.
  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs.
  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • Raghava, G. P. S. et al. (n.d.). PEP2D: A webservice for predicting secondary structure of peptides. IMTECH.
  • White, S. H. et al. (n.d.). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. PMC.
  • Gargiulo, V. et al. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. PubMed.
  • Hargreaves, C. E. et al. (2022).
  • Greenfield, N. J. (n.d.). Circular Dichroism of Peptides.
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • King, G. F. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • Mtoz Biolabs. (n.d.). How to Identify Peptide Structure?. Mtoz Biolabs.
  • Rienstra, C. M. et al. (n.d.). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. PNAS.
  • Cutello, M. et al. (n.d.). Generalized Pattern Search Algorithm for Peptide Structure Prediction. PMC.
  • Vaz, B. et al. (2012). Secondary Structure of Short β-Peptides as the Chiral Expression of Monomeric Building Units: A Rational and Predictive Model.
  • Singh, H. et al. (2019).
  • Cao, Y. et al. (n.d.). Explainable Deep Hypergraph Learning Modeling the Peptide Secondary Structure Prediction. PMC.
  • Li, Y. et al. (n.d.). Secondary structure determines electron transport in peptides. PNAS.
  • Su, C.-T. et al. (n.d.). Improving protein secondary structure prediction based on short subsequences with local structure similarity. PMC.
  • Deshpande, S. et al. (n.d.). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. PMC.
  • Raghava, G. P. S. (2025). Secondary Structure Predictions. Resource Hub - Online Analysis Tools.
  • Mtoz Biolabs. (n.d.). Mechanism of Protein Secondary Structure Analysis. Mtoz Biolabs.
  • Creative Proteomics. (n.d.). Peptide Structure Prediction Service.
  • van der Walle, C. F. et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus | The Royal Society.
  • Fossi, M. et al. (2005). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data.
  • Evans, J. N. S. (n.d.). Peptide Structure Determination by NMR.
  • Frederix, P. W. J. M. et al. (2021). Factors Affecting Secondary and Supramolecular Structures of Self-Assembling Peptide Nanocarriers. PubMed.
  • Kleywegt, G. J. (2005).
  • Virrueta, A. et al. (2015). Understanding the physical basis for the side chain conformational preferences of methionine. The O'Hern Group.
  • Aguilar-Saborit, J. et al. (2021).
  • Bywater, R. (2021). Given the amino acid Ala-His-Ala-Gly-Phe-Lys-Met-Tyr-Ser-Gln-Asp-Thr-Val-Ile-Glu-Pro. What will be the orientation of each amino acid residue if the peptide was exposed to the aqueous environment?. Quora.
  • O'Hern, C. S. et al. (2014). Intrinsic helical and sheet conformational preferences: A computational case study of alanine. The O'Hern Group.
  • Nguyen, T. et al. (2025). Peptide-MHC Structure Prediction With Mixed Residue and Atom Graph Neural Network. MLSB 2025 Workshop.
  • Karaduman, R. et al. (2022). Propensities of Some Amino Acid Pairings in α-Helices Vary with Length. PubMed.
  • Bywater, R. (2023). Consider the peptides Val-Met-Gly-Gly-Ala and Val-Gly-Gly-Met-Ala. How will the pI of these two peptides differ?. Quora.
  • Mobarec, J. C. et al. (n.d.). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. PMC.

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Methodological & Application

Application Note: High-Fidelity Solid-Phase Peptide Synthesis of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (Met-Ala-Gln-Ile-NH₂)

[1]

Abstract & Strategic Overview

This application note details the optimized protocol for the synthesis of the tetrapeptide Met-Ala-Gln-Ile-NH₂ using Fmoc solid-phase peptide synthesis (SPPS). While a short sequence, this peptide presents a "perfect storm" of synthetic challenges that require specific intervention:

  • C-Terminal Amidation: Requires a specific resin linker (Rink Amide).[1][2]

  • Isoleucine (Ile) Loading: As the first residue, Ile is sterically hindered (

    
    -branched), making initial loading on the resin kinetically slow.
    
  • Glutamine (Gln) Instability: The side-chain amide is prone to dehydration into a nitrile during activation if not properly protected (Trt) or if carbodiimide activation is uncontrolled.[1]

  • Methionine (Met) Oxidation: The thioether side chain is highly susceptible to oxidation (forming methionine sulfoxide) during the acidic cleavage step, necessitating a specialized scavenger cocktail.

This guide moves beyond standard "cookbook" chemistry, utilizing DIC/Oxyma Pure activation for superior racemization suppression and a Reductive Cleavage Cocktail to ensure Methionine integrity.

Materials & Reagents

Solid Support
  • Resin: Rink Amide MBHA Resin (100–200 mesh).[1][3][4]

  • Rationale: The target is a C-terminal amide.[2] The MBHA (4-methylbenzhydrylamine) linker is more acid-sensitive than standard Rink, allowing for cleaner cleavage, but standard Rink Amide is also acceptable.

  • Target Loading: 0.3 – 0.6 mmol/g (Low loading is preferred to reduce aggregation, though less critical for a tetrapeptide).

Amino Acids (Fmoc-Protected)
ResidueDerivativeProtection (Side Chain)Rationale
Ile Fmoc-Ile-OHNone

-branched; slow coupling.[1]
Gln Fmoc-Gln(Trt)-OHTrityl (Trt)Prevents dehydration to nitrile; improves solubility.[1]
Ala Fmoc-Ala-OHNoneStandard coupling.[1]
Met Fmoc-Met-OHNoneSusceptible to oxidation; handled via cleavage cocktail.[1]
Activation & Solvents[1][5][6]
  • Coupling Reagents:

    
    -Diisopropylcarbodiimide (DIC ) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure ).[1][5]
    
    • Why? Superior to HOBt/HBTU in safety (non-explosive) and efficacy (pH neutral activation reduces racemization risk) [1, 2].[1]

  • Solvent: DMF (Peptide synthesis grade, amine-free).[1]

  • Deprotection: 20% Piperidine in DMF (v/v).[1][2]

Synthesis Workflow (Logic Map)

The following diagram illustrates the iterative cycle and the specific chemical flow for this peptide.

SPPS_Workflowcluster_sequenceSequence Assembly Order (C -> N)StartStart: Rink Amide Resin(Fmoc-Protected)DeprotectFmoc Removal(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF x3)Deprotect->Wash1ActivateActivation(AA + DIC + Oxyma)Wash1->ActivatePrepare AACoupleCoupling Step(60 min, RT)Activate->CoupleCheckKaiser Test (Ninhydrin)Couple->CheckWash2Wash (DMF x3)Check->Wash2Blue (Fail) -> RecoupleColorless (Pass) -> ProceedNextAANext Amino Acid?Wash2->NextAANextAA->DeprotectYes (Repeat Cycle)CleavageFinal Cleavage(TFA/Scavengers)NextAA->CleavageNo (Finish)ResinResinIleIleResin->IleGlnGlnIle->GlnAlaAlaGln->AlaMetMetAla->Met

Figure 1: Standard Fmoc SPPS Cycle and Assembly Order.

Detailed Experimental Protocol

Phase 1: Resin Preparation & First Residue Loading (Ile)

Critical Step: Isoleucine is bulky.[1] Standard coupling times may result in low substitution.

  • Swelling: Weigh 0.25 mmol of Rink Amide resin into a fritted reaction vessel. Add DMF (5 mL) and swell for 30 minutes. Drain.

  • Initial Deprotection: Add 20% Piperidine/DMF (5 mL).[2] Agitate 5 min. Drain. Repeat for 15 min. Drain. Wash with DMF (

    
     mL).
    
  • Activation (Double Coupling Strategy):

    • Mix A: Fmoc-Ile-OH (1.0 mmol, 4 eq) + Oxyma Pure (1.0 mmol, 4 eq) dissolved in minimal DMF.

    • Add DIC (1.0 mmol, 4 eq) immediately before adding to resin.

  • Coupling: Add mixture to resin. Agitate for 60 minutes . Drain.

  • Repeat Coupling: Repeat step 3 and 4 with fresh reagents to ensure 100% loading of the sterically hindered Ile.

  • Capping (Optional but Recommended): Add Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap any unreacted amine sites on the linker.

Phase 2: Chain Elongation (Gln, Ala, Met)

Repeat the cycle for each subsequent amino acid:

  • Deprotection: 20% Piperidine/DMF (

    
     min). Wash DMF (
    
    
    ).[1][2][4][6]
  • Coupling Gln: Use Fmoc-Gln(Trt)-OH .[1]

    • Note: The Trityl group is massive but essential. Ensure it is fully dissolved.

    • Chemistry: DIC/Oxyma prevents the side-chain dehydration (

      
      ) often seen with carbodiimides alone [3].[1]
      
  • Coupling Ala: Fmoc-Ala-OH (Standard 45 min coupling).

  • Coupling Met: Fmoc-Met-OH (Standard 45 min coupling).

  • Final Fmoc Removal: Remove the Fmoc from the N-terminal Methionine. Wash thoroughly with DMF, then DCM (

    
    ), then Methanol. Dry resin under vacuum.[6][7]
    
Phase 3: Cleavage & Met-Protection (The "Reagent H" Strategy)

Scientific Integrity Alert: Standard cleavage cocktails (95% TFA) cause Methionine oxidation (

1

Cocktail Formulation (Modified Reagent H):

  • TFA: 81%[8][9]

  • Phenol: 5% (Scavenger)[1][8][9]

  • Thioanisole: 5% (Scavenger/Accelerator)[1][8]

  • EDT (1,2-Ethanedithiol): 2.5% (Crucial for Met)[1][8]

  • Water: 3%[8]

  • DMS (Dimethyl Sulfide): 2%[1][8]

  • Ammonium Iodide (

    
    ):  1.5% (w/v)[1][8]
    

Procedure:

  • Cool the cocktail to 0°C before adding to the resin (exothermic reaction).

  • Add cocktail to resin (10 mL per gram of resin).

  • Agitate for 2.5 to 3 hours at Room Temperature.

    • Note: The

      
       may release iodine (brown color); this is normal and indicates reduction of sulfoxides is possible.
      
  • Precipitation: Filter resin and collect filtrate. Dropwise add filtrate into cold Diethyl Ether (

    
    ).
    
  • Workup: Centrifuge, decant ether. Wash pellet

    
     with cold ether.[7] Dissolve peptide in water/acetonitrile (lyophilize).
    

Quality Control & Data Analysis

Expected Analytical Data
  • Chemical Formula:

    
    [1]
    
  • Monoisotopic Mass: 487.26 Da

  • Molecular Weight: 487.62 g/mol

Troubleshooting Impurities
Observation (MS)Probable CauseCorrective Action
+16 Da Met Oxidation (

)
Cleavage cocktail failed. Ensure EDT and

are fresh.
-18 Da Gln Dehydration (

or Nitrile)
Ensure Trt protection was used.[1] Avoid heating Gln coupling.
Deletion (-113 Da) Incomplete Ile CouplingIle is hindered.[1] Use double coupling or switch to HATU for the first residue.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link[1]

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Advanced ChemTech. Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents.[1] Application Note. Link

  • LifeTein. Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.[1] LifeTein Support. Link

  • Gong, J., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Link[1]

Application Note: Optimal Storage & Handling of Lyophilized L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Met-Ala-Gln-Ile-NH


 (MAQI-NH

) Biological Context: C-terminal fragment (residues 35-38) of human Urocortin III (UCN3). Molecular Weight: ~474.6 g/mol Date: October 26, 2023

Executive Summary

This guide defines the stability profile and storage protocols for the tetrapeptide Met-Ala-Gln-Ile-NH


 . As the C-terminal fragment of Urocortin III, this peptide presents a specific "stability duality": a robust C-terminal amide cap versus a highly reactive N-terminal Methionine.

Immediate "Do's and Don'ts":

  • DO store lyophilized powder at -20°C or lower.[1]

  • DO protect from light (amber vials) to prevent Methionine photo-oxidation.

  • DO equilibrate vials to room temperature in a desiccator before opening.

  • DON'T store in solution for >24 hours unless frozen at -80°C.

  • DON'T vortex aggressively; this peptide is prone to surface-interface denaturation.

Physicochemical Vulnerability Profile

To preserve integrity, one must understand the degradation mechanisms specific to this sequence.

A. Methionine (Met) – The Primary Risk

The N-terminal Methionine is the "canary in the coal mine" for this peptide. It is highly susceptible to oxidation, converting to Methionine Sulfoxide (MetO) .

  • Mechanism: Nucleophilic attack by reactive oxygen species (ROS) on the sulfur atom.

  • Trigger: Atmospheric oxygen, light, and trace metal ions.

  • Result: Mass shift of +16 Da . This often ablates biological activity by altering the peptide's hydrophobicity and receptor binding affinity.

B. Glutamine (Gln) – The Secondary Risk

The internal Glutamine residue is prone to Deamidation .

  • Mechanism: Hydrolysis of the side-chain amide group to form Glutamic Acid (Glu).

  • Trigger: Moisture (hygroscopicity) and high pH (>7.5).

  • Result: Mass shift of +1 Da and a net charge change (-1 charge at neutral pH). This alters the peptide's isoelectric point (pI).

C. Isoleucinamide (Ile-NH ) – The Stabilizer

The C-terminal amide provides resistance against carboxypeptidase degradation, making the C-terminus relatively stable compared to the free acid form.

D. Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways for MAQI-NH


.

degradation_pathways Intact Intact MAQI-NH2 (Active) MetO Met-Sulfoxide Variant (+16 Da, Inactive) Intact->MetO Oxidation (O2, Light, Trace Metals) Deamidated Glu-Variant (+1 Da, Charge Change) Intact->Deamidated Deamidation (pH > 7, Moisture) Aggregates Insoluble Aggregates Intact->Aggregates Moisture + Temp > Tg

Figure 1: Primary degradation pathways for Met-Ala-Gln-Ile-NH2. Methionine oxidation is the fastest route to loss of potency.

Storage Protocol (Lyophilized Powder)

Critical Parameter: Glass Transition Temperature (Tg)

Lyophilized peptides exist in an amorphous glass state. If the storage temperature exceeds the Glass Transition Temperature (Tg) , the structure collapses from "glassy" to "rubbery," accelerating chemical reactivity by orders of magnitude.

  • Estimated Tg: Typically +40°C to +60°C for dry peptides, but drops to <0°C if water content exceeds 2-3%.

  • Implication: Moisture is the enemy. Even small amounts of water absorption will lower Tg, making -20°C storage unsafe.

Step-by-Step Storage Workflow
  • Arrival & Inspection:

    • Upon receipt, inspect the vial. The cake should be white and fluffy. If it appears shrunken or sticky (meltback), moisture ingress has occurred.

    • Action: Perform an initial purity check (HPLC) if the cake looks collapsed.

  • Long-Term Storage Conditions:

    • Temperature: -20°C is standard; -80°C is optimal for storage >12 months.

    • Container: Amber glass vials (Type I borosilicate) with Teflon-lined screw caps or crimp seals.

    • Atmosphere: Ideally, the headspace should be backfilled with Argon or Nitrogen.

    • Desiccation: Store vials inside a secondary container (sealed jar or ziplock) containing active silica gel or molecular sieves.

  • Handling Pre-Reconstitution:

    • The "30-Minute Rule": Remove the vial from the freezer and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Why? Opening a cold vial in humid lab air causes immediate condensation on the hygroscopic powder. This water will catalyze deamidation and lower the Tg.

Reconstitution & Solution Handling

Once in solution, the "clock starts ticking." The Met residue becomes hyper-sensitive to dissolved oxygen.

Reconstitution Protocol
  • Solvent Selection:

    • Preferred: Sterile, bacteriostatic water or PBS (pH 7.4).

    • Oxidation Defense: Degas the buffer (sonication or vacuum) to remove dissolved oxygen before adding to the peptide.

    • Solubility Check: MAQI-NH

      
       is moderately hydrophobic (Met, Ile, Ala) but the Gln and short length usually ensure solubility in aqueous buffers. If turbidity persists, add 1-5% Acetic Acid  or 10% Acetonitrile  dropwise.
      
  • Dissolution Technique:

    • Add solvent down the side of the vial.

    • Do NOT Vortex. Vortexing introduces air bubbles (oxygen) and shear stress.

    • Swirl gently or invert slowly to dissolve.

  • Aliquot Strategy (The "Single-Use" Rule):

    • Never re-freeze the bulk solution.

    • Immediately divide the stock solution into single-use aliquots (e.g., 10-50 µL).

    • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath to preserve the amorphous structure.

    • Store aliquots at -80°C .

Workflow Diagram

handling_workflow Freezer 1. Storage (-20°C / -80°C) Dark, Desiccated Equilibrate 2. Equilibrate to RT (30 mins) Inside Desiccator Freezer->Equilibrate Open 3. Open Vial (Low Humidity Env) Equilibrate->Open Reconstitute 4. Reconstitute Degassed Buffer, No Vortexing Open->Reconstitute QC 5. Visual Inspection Clear? No Particulates? Reconstitute->QC Aliquot 6. Aliquot & Snap Freeze Store at -80°C QC->Aliquot Pass Use 7. Experimental Use Keep on Ice Aliquot->Use

Figure 2: Optimal handling workflow to minimize moisture uptake and oxidation.

Quality Control & Troubleshooting

If experimental results are inconsistent, verify the peptide integrity using these parameters.

ParameterMethodAcceptance CriteriaFailure Mode Indicator
Appearance VisualWhite, fluffy cakeMeltback/Sticky: Moisture ingress.
Identity MS (ESI)474.6 Da (Monoisotopic)+16 Da: Met-Oxidation.+1 Da: Deamidation (requires high-res MS).
Purity RP-HPLCSingle peak (>95%)Pre-peak: Deamidation products.Post-peak: Hydrophobic aggregates.
Solubility VisualClear, colorless solutionTurbidity: Aggregation or insolubility.

Troubleshooting Tip: If you observe a +16 Da peak in Mass Spec, your storage was likely compromised by air leaks. If you see a +1 Da shift or charge variant on HPLC, moisture ingress occurred during storage or handling.

References

  • Urocortin III Structure & Function

    • Lewis, K., et al. (2001). "Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor." Proceedings of the National Academy of Sciences, 98(13), 7570-7575. Link

  • Peptide Stability (Methionine Oxidation)

    • Li, S., et al. (1995). "Chemical instability of proteins and peptides in the solid state." Journal of Pharmaceutical Sciences, 84(10), 1253-1262. Link

  • Lyophilization & Glass Transition: Pikal, M. J. (1990). "Freeze-drying of proteins: Process, formulation, and stability." Biopharm, 3(9), 18-27.
  • Glutamine Deamidation Mechanisms: Robinson, N. E., & Robinson, A. B. (2004). "Molecular Clocks: Deamidation of Asparaginyl and Glutaminyl Residues in Peptides and Proteins." Althouse Press.

Sources

Application Note: High-Purity Isolation of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (MAQI-NH2) via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

This application note details the purification protocol for L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (Sequence: Met-Ala-Gln-Ile-NH


, hereafter referred to as MAQI-NH

).

While tetrapeptides are generally straightforward to purify, MAQI-NH


 presents a specific "chemical minefield" due to its residue composition:
  • Methionine (Met): Highly susceptible to oxidation (Met-Sulfoxide), creating a hydrophilic impurity that elutes closely to the main peak.

  • Glutamine (Gln): Prone to deamidation (to Glutamic acid) at high pH or elevated temperatures, altering the net charge.

  • Absence of Chromophores: Lacking Trp, Tyr, or Phe, this peptide has negligible absorbance at 280 nm, necessitating low-UV detection (214 nm) where solvent background noise is higher.

This protocol utilizes a C18 Reversed-Phase strategy optimized for resolution of the Met-oxide impurity using a shallow gradient and ion-pairing agents.

Physicochemical Profile

Understanding the molecule is the first step to successful separation.

PropertyValue / CharacteristicImpact on Purification
Sequence Met-Ala-Gln-Ile-NH

Mixed Hydrophobic/Polar
Molecular Weight ~475.6 DaSmall molecule/Peptide boundary
Isoelectric Point (pI) ~9.5 (Estimated)Positively charged at pH 2 (HPLC conditions)
Hydrophobicity Moderate (Ile, Met, Ala)Good retention on C18
Solubility Water/Acetonitrile mixturesSoluble in 5-10% ACN/Water
Detection 214 nm ONLY No aromatic rings; 280 nm is blind.

Analytical Method Development (The "Scout")

Before preparative loading, an analytical method must be established to separate the target from the Met-sulfoxide (Met[O]) and Deamidated (Glu) impurities.

Analytical Parameters[1][2][3][4][5][6][7][8][9]
  • Column: C18, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size.

    • Why: 100 Å pores are ideal for small peptides to maximize surface area interaction.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Why: TFA acts as an ion-pairing agent, masking the N-terminal positive charge to sharpen peaks.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not heat; heat accelerates Gln deamidation).

  • Detection: UV at 214 nm .

Gradient Strategy

Met[O]-MAQI-NH


 is more hydrophilic than the native peptide and will elute earlier. The separation window is narrow.
Time (min)% Buffer B (ACN)Description
0.05%Equilibration (Trap polar salts)
2.05%Isocratic hold
20.035%Shallow Gradient (1.6% B/min)
22.095%Wash
25.095%Wash
25.15%Re-equilibration

Success Criterion: The Main Peak (MAQI-NH


) should elute between 12–16 minutes. The Met[O] impurity typically elutes 1–2 minutes before the main peak.

Preparative Purification Protocol

Objective: Purify >100 mg of crude synthetic peptide.

Sample Preparation[4][8]
  • Dissolution: Dissolve crude peptide in 90% Water / 10% ACN containing 0.1% TFA.

    • Concentration: Target 10–20 mg/mL.

    • Filtration: Pass through a 0.45 µm PTFE filter to remove resin fines.

  • System Priming: Ensure the prep lines are flushed with Mobile Phase A to prevent precipitation upon injection.

Preparative Parameters[4][9]
  • Column: Prep C18, 21.2 x 250 mm, 5 or 10 µm.

  • Flow Rate: 15–20 mL/min (Adjust based on column specs).

  • Gradient: Flatten the analytical gradient to maximize resolution.

    • Calculated Gradient: 5% to 30% B over 40 minutes.

Fraction Collection Logic
  • Front Shoulder (Discard/Recycle): Contains Met-Sulfoxide impurity and deletion sequences.

  • Main Heart (Collect): The apex of the peak.

  • Tail (Check): May contain hydrophobic protective group adducts (e.g., t-Butyl) or dimers.

Critical Step: Analyze fractions via Analytical HPLC (Section 3) immediately to prevent degradation in the wet state. Pool fractions with purity >98%.

Post-Purification & Stability (The "Met" Factor)

Methionine peptides are unstable in solution. Speed is essential.

  • Lyophilization: Freeze the pooled fractions immediately. Lyophilize to a white powder.

  • Storage: Store at -20°C under Argon or Nitrogen to prevent atmospheric oxidation of Methionine.

  • Salt Exchange (Optional): If the peptide is for cell culture, TFA salts can be cytotoxic. Perform a salt exchange to Acetate or Hydrochloride using a weak anion exchange resin or repeated lyophilization with dilute HCl/Acetic Acid.

Visualizing the Workflow

Diagram 1: Purification Decision Logic

This diagram illustrates the critical decision points when handling Met/Gln peptides.

PeptidePurification Start Crude MAQI-NH2 Solubility Dissolve in 10% ACN/H2O + 0.1% TFA Start->Solubility Analytical Analytical Scout Run (C18, 214nm) Solubility->Analytical Decision Check Impurity Profile Analytical->Decision Path_Ox Early Eluting Peak Found (Met-Sulfoxide) Decision->Path_Ox Peak < Main Path_Deam Peak Splitting/Tailing (Gln Deamidation) Decision->Path_Deam Shoulder PrepRun Preparative Run (Collect Fractions) Decision->PrepRun Clean Profile Action_Ox Flatten Gradient Start (0.5% B/min slope) Path_Ox->Action_Ox Action_Ox->PrepRun Action_Deam Check pH < 3.0 Reduce Temp to 20°C Path_Deam->Action_Deam Action_Deam->PrepRun QC QC Fractions PrepRun->QC QC->PrepRun Purity < 95% (Recycle) Pool Pool & Lyophilize (Store -20°C) QC->Pool Purity > 98%

Caption: Logic flow for identifying and mitigating specific Met/Gln peptide impurities during purification.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Splitting Gln Deamidation or Disulfide (if Cys present, but N/A here). Likely Deamidation or overloading.1. Reduce injection volume.2. Ensure pH is < 3.0 (TFA buffers).
Early Eluting Shoulder Methionine Oxidation (Met -> Met-Ox).1. Add 0.1% DTT to sample buffer (if compatible with downstream use).2. Use a shallower gradient at the beginning of the run.
No Peaks Visible Wrong Detection Wavelength.Switch to 214 nm. This peptide has no aromatic rings; 280 nm will show nothing.
Broad Peaks Ion Pairing Issue.Ensure TFA is fresh (0.1%). Old TFA loses volatility and ion-pairing capacity.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard text on peptide hydrophobicity and C18 interaction).
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of Synthetic Peptides Using PLRP-S Columns. Application Note. Link

  • Vertex AI Search. (2023). Methionine Oxidation in Peptide HPLC. (Confirmed Met-Ox elutes earlier than native peptide due to increased polarity).
  • Bischoff, R., & Kolbe, H. V. (1994).[1] Deamidation of asparagine and glutamine residues in proteins and peptides: structural determinants and analytical methodology. Journal of Chromatography B: Biomedical Sciences and Applications, 662(2), 261-278. Link

Sources

Application Note: Cell Culture Handling and Dosing of Met-Ala-Gln-Ile (MAQI) Tetrapeptide

[1][2]

Executive Summary

The Met-Ala-Gln-Ile (MAQI) tetrapeptide presents a unique set of handling challenges due to its amphiphilic nature and specific instability markers. While short peptides are generally stable, the N-terminal Methionine (Met) renders this sequence highly susceptible to oxidative degradation (sulfoxide formation), while the Glutamine (Gln) residue poses a risk of deamidation into Glutamic acid, particularly in liquid media.

This protocol establishes a "Zero-Oxidation" workflow and a solubility-optimized dosing strategy to ensure that the bioactive species reaching the cell monolayer is chemically authentic.[1]

Physicochemical Profile & Solubility Analysis

Before reconstitution, the researcher must understand the molecule's behavior in solution.[3] The MAQI sequence is hydrophobic-dominant with a neutral isoelectric point, increasing the risk of aggregation at physiological pH.

Table 1: MAQI Chemical Properties
PropertyValue / CharacteristicImplication for Protocol
Sequence Met - Ala - Gln - IleN-Term Met = Oxidation Risk; C-Term Ile = Hydrophobic
Molecular Weight ~476.6 DaLow MW facilitates rapid diffusion.[1][2]
Isoelectric Point (pI) ~5.5 - 6.0Net charge ≈ 0 at pH 7.4. High risk of precipitation in PBS.[1]
Hydrophobicity High (Met, Ala, Ile)Water solubility is limited.[2] Requires organic co-solvent (DMSO).[3][4][5]
Instability Index High (Met + Gln)Avoid freeze-thaw cycles.[1][2] Avoid vortexing (aeration).

Critical Stability Mechanisms

Understanding why this protocol is strict is essential for compliance.

Methionine Oxidation (The "Silent Killer")

Methionine is easily oxidized to Methionine Sulfoxide by atmospheric oxygen. This adds an oxygen atom to the sulfur side chain, altering the peptide's polarity and steric shape.

  • Consequence: Loss of receptor binding affinity.

  • Prevention: Use degassed buffers; overlay stock solutions with inert gas (Nitrogen/Argon) if possible; avoid vigorous vortexing.

Glutamine Deamidation

Glutamine spontaneously hydrolyzes to Glutamate and ammonia. This reaction is accelerated by heat and phosphate buffers.

  • Consequence: Introduction of a negative charge (Glu is acidic), shifting the pI and altering bioactivity.

  • Prevention: Keep stocks frozen (-20°C or -80°C); do not store in liquid media >24 hours.

Diagram 1: Degradation Pathways of MAQI

MAQI_DegradationMAQINative MAQI(Active)MetOxMet-Sulfoxide MAQI(Inactive/Altered)MAQI->MetOx Oxidation (+O2)(Vortexing/Air exposure)GluDeamGlu-Ala-Glu-Ile(Charge Shift -1)MAQI->GluDeam Deamidation (-NH3)(pH > 7.4, Heat)AggPeptide Aggregates(Precipitate)MAQI->Agg Isoelectric Point(pH 5.5-6.0)

Caption: Chemical instability pathways for MAQI. Oxidation and Deamidation are the primary risks during handling.

Reconstitution & Stock Preparation Protocol

Goal: Create a high-concentration Master Stock (10 mM) that is stable and sterile.

Materials Required[3][5][6][7][8][9][10][11][12][13][14][15]
  • Lyophilized MAQI peptide.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade.[2] Note: Do not use water or PBS for the master stock due to pI-induced aggregation risks.[1]

  • Vessels: Low-protein binding polypropylene tubes (Eppendorf LoBind).[1][2]

Step-by-Step Procedure
  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature (20 mins) inside a desiccator before opening. This prevents water condensation on the hygroscopic powder.

  • Calculated Weighing: Weigh the peptide.

    • Formula:Mass (mg) = [Concentration (mM) × Volume (mL) × MW (Da)] / 1000

  • Solubilization (The DMSO Method):

    • Add sterile anhydrous DMSO to achieve a 10 mM stock concentration.

    • Why DMSO? It solubilizes the hydrophobic Ile/Ala residues and prevents aggregation at the neutral pI. It is also bacteriostatic.

  • Mixing: Dissolve by gentle inversion or slow pipetting.

    • CRITICAL: Do NOT vortex vigorously. Vortexing introduces air bubbles, accelerating Methionine oxidation.[2]

  • Aliquoting: Immediately divide the Master Stock into single-use aliquots (e.g., 20 µL).

    • Volume: Minimize air headspace in the tube to reduce oxidation.

  • Storage: Store at -80°C . Stable for 6 months.

Cell Culture Dosing Regimen

Goal: Dilute the Master Stock into culture media without precipitating the peptide or shocking the cells with DMSO.

Vehicle Control

The final concentration of DMSO in the cell culture well must be < 0.5% (v/v) (ideally < 0.1%) to avoid cytotoxicity.

  • Example: A 1:1000 dilution of the 10 mM stock yields 10 µM peptide in 0.1% DMSO .

Serial Dilution Workflow (Working Solutions)

Do not add 100% DMSO stock directly to cells. Create an intermediate "Working Solution" in media.

  • Thaw: Thaw one aliquot of 10 mM MAQI stock on ice.

  • Intermediate Dilution (10x):

    • Prepare a 100 µM solution by adding 10 µL of Stock to 990 µL of pre-warmed Culture Media (e.g., DMEM + 10% FBS).

    • Observation: Check for cloudiness.[5] If cloudy, the peptide has crashed out. (Unlikely with MAQI at this concentration, but possible).[2]

  • Final Dosing (1x):

    • Add the Intermediate Solution to the cell wells to reach the final target concentration (e.g., 10 µM).

Diagram 2: Dosing Workflow

Dosing_Workflowcluster_0QC CheckPowderLyophilized MAQI(Store -20°C)DMSO_StockMaster Stock (10 mM)Solvent: 100% DMSO(Store -80°C)Powder->DMSO_Stock Reconstitute(No Vortexing)Working_SolIntermediate Working Sol (100 µM)Solvent: Media (0.1% DMSO)DMSO_Stock->Working_Sol 1:100 Dilution(Prepare Fresh)CellsCell Culture WellFinal: 1-10 µM PeptideWorking_Sol->Cells DosingCheckVisual Inspection:Clear solution? No Precipitate?Working_Sol->Check

Caption: Optimized dosing workflow minimizing DMSO shock and precipitation risks.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Precipitation in Media pH is near pI (5.5-6.[1][2]0) or concentration too high.Sonicate the Working Solution briefly (water bath).[3] If persistent, lower the working concentration.
Loss of Activity Methionine Oxidation.[6]Check storage. Was the tube vortexed? Was it freeze-thawed? Use fresh aliquot.
Cytotoxicity DMSO concentration > 0.5%.Increase the dilution factor. Ensure the intermediate step is used.

References

  • Sigma-Aldrich. (n.d.).[1] Solubility Guidelines for Peptides. Retrieved from [1][2]

  • Bachem. (2021). Peptide Handling and Solubility Guidelines. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Peptide Storage and Handling. Retrieved from

  • Kim, M. et al. (2020). Methionine oxidation in peptides: Mechanism and prevention. Journal of Pharmaceutical Sciences. (General reference on Met stability).
  • GenScript. (n.d.). Peptide Solubility Calculator & Guidelines. Retrieved from

Application Notes & Protocols: Conjugation Techniques for L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical conjugation of labels to the tetrapeptide L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (Met-Ala-Gln-Ile-NH₂, hereafter referred to as MAQI-NH₂). As a molecule of interest in various research and therapeutic development contexts, the ability to effectively label MAQI-NH₂ is crucial for tracking its localization, quantifying its binding, and modifying its pharmacokinetic properties.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, guiding researchers in making informed decisions for successful conjugation, purification, and characterization of the final product. We will focus on the most direct labeling strategies based on the peptide's inherent chemical structure and also explore advanced methods for site-specific modification.

Foundational Principles: Analyzing the MAQI-NH₂ Substrate

The success of any peptide conjugation strategy hinges on a thorough understanding of the available reactive functional groups on the target molecule.[3] The structure of MAQI-NH₂ is:

Met (N-terminus) - Ala - Gln - Ile (C-terminus, amidated)

A chemical analysis reveals the following potential reaction sites:

  • N-Terminal α-Amine Group: The primary amine on the N-terminal Methionine is the most accessible and reactive functional group on this peptide. It is the principal target for the most common and straightforward labeling chemistries.[4]

  • C-Terminal Group: The C-terminus is an amide (-CONH₂), not a carboxylic acid (-COOH). This is a critical distinction, as it precludes the use of standard carboxyl-activation chemistries (e.g., using EDC) for C-terminal labeling.[5][6]

  • Amino Acid Side Chains:

    • Methionine (Met): Contains a thioether side chain, which is generally non-reactive under standard bioconjugation conditions.

    • Alanine (Ala) & Isoleucine (Ile): Possess chemically inert alkyl side chains.

    • Glutamine (Gln): Features a primary amide side chain that is non-reactive under conditions used for amine or carboxyl labeling.

Decision Workflow for Conjugation Strategy

The choice of a labeling strategy is dictated by the peptide's structure, the desired label, and the experimental goal. The following diagram outlines the decision-making process for labeling MAQI-NH₂.

G cluster_0 cluster_1 Structural Analysis cluster_2 Strategy Selection cluster_3 Advanced Workflow cluster_4 start Start: Labeling MAQI-NH₂ peptide_analysis Analyze Reactive Groups on Met-Ala-Gln-Ile-NH₂ start->peptide_analysis reactive_groups Primary Site: N-Terminal Amine No C-terminal COOH No Thiol (Cys) No Side-Chain Amines (Lys) peptide_analysis->reactive_groups strategy_choice Is site-specificity at N-terminus sufficient? peptide_analysis->strategy_choice amine_reactive Select Amine-Reactive Chemistry (e.g., NHS Ester, Isothiocyanate) strategy_choice->amine_reactive Yes adv_strategy Advanced Site-Specific Strategy Required strategy_choice->adv_strategy No protocol Proceed to Protocol amine_reactive->protocol peptide_redesign Re-synthesize Peptide with a Unique Reactive Handle (e.g., add Cys for Thiol, or Azide for Click Chemistry) adv_strategy->peptide_redesign thiol_reactive Thiol-Reactive Chemistry (e.g., Maleimide) peptide_redesign->thiol_reactive click_chem Click Chemistry (e.g., CuAAC, SPAAC) peptide_redesign->click_chem thiol_reactive->protocol click_chem->protocol

Caption: Decision workflow for selecting a conjugation strategy for MAQI-NH₂.

Core Methodology: N-Terminal Amine-Reactive Labeling

Given that the N-terminus is the primary reactive site, amine-reactive crosslinkers are the most direct and efficient tools for labeling MAQI-NH₂.[4] The most common reagents are N-hydroxysuccinimide (NHS) esters, which react with the unprotonated primary amine to form a stable amide bond.[7]

Reaction Mechanism: The reaction is most efficient at a slightly basic pH (7.5-8.5), which ensures a sufficient concentration of the nucleophilic, unprotonated amine group while minimizing hydrolysis of the NHS ester.[8]

Detailed Protocols

Protocol 1: N-Terminal Labeling of MAQI-NH₂ with an NHS-Ester Activated Dye

This protocol provides a step-by-step method for conjugating a fluorescent dye (or other label) activated with an NHS ester to the N-terminus of MAQI-NH₂.

G prep_peptide 1. Prepare Peptide Stock (Dissolve MAQI-NH₂ in DMSO) reaction_setup 3. Set Up Reaction (Combine Peptide, Buffer, Dye) prep_peptide->reaction_setup prep_dye 2. Prepare Dye Stock (Dissolve NHS-Ester Dye in DMSO) prep_dye->reaction_setup incubation 4. Incubate (Room Temp, 2-4 hrs, Protected from Light) reaction_setup->incubation purification 5. Purify Conjugate (Reverse-Phase HPLC) incubation->purification characterization 6. Characterize (Mass Spec, HPLC Purity) purification->characterization storage 7. Lyophilize & Store (-20°C or -80°C) characterization->storage

Caption: Experimental workflow for N-terminal labeling of MAQI-NH₂.

  • MAQI-NH₂ peptide (high purity, >95%)

  • NHS-ester activated label (e.g., FAM-NHS, Cy5-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic Acid (TFA)

Reagent/BufferPreparation InstructionsStorage
Peptide Stock Solution Dissolve MAQI-NH₂ in anhydrous DMSO to a final concentration of 10 mM (approx. 5 mg/mL).-20°C, desiccated. Use immediately after dissolving.
NHS-Ester Dye Stock Dissolve the NHS-ester dye in anhydrous DMSO to a final concentration of 20 mM.-20°C, desiccated, protected from light. Prepare fresh.
Reaction Buffer Prepare 0.1 M sodium bicarbonate or sodium phosphate. Adjust pH to 8.0.4°C for up to 1 month.
0.1% TFA in Water Add 1 mL of TFA to 999 mL of HPLC-grade water.Room Temperature.
0.1% TFA in ACN Add 1 mL of TFA to 999 mL of HPLC-grade ACN.Room Temperature.
  • Peptide Solubilization: Bring the vial of MAQI-NH₂ to room temperature. Add the calculated volume of anhydrous DMSO to create a 10 mM stock solution. Vortex gently to ensure complete dissolution.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 50 µL of 10 mM MAQI-NH₂ stock solution (0.5 µmol)

    • 425 µL of 0.1 M Reaction Buffer (pH 8.0)

  • Initiate Reaction: Add 25 µL of 20 mM NHS-Ester Dye stock solution (0.5 µmol, a 1:1 molar ratio). For potentially less reactive dyes or to drive the reaction to completion, a molar excess of 1.5-3x of the dye can be used.[9] Vortex gently.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Quenching (Optional): To quench any unreacted NHS-ester dye, add 50 µL of 1 M Tris-HCl (pH 8.0) and incubate for an additional 30 minutes. This step is particularly important if the conjugate will be used directly in cell-based assays without purification.

  • Purification: The crude reaction mixture must be purified to remove unreacted dye and unlabeled peptide. Reverse-phase HPLC is the gold standard for this purpose.[10][11]

Protocol 2: Purification by Reverse-Phase HPLC

Purification is essential to ensure that the biological activity observed is due to the labeled peptide and not free label.[12]

ParameterSettingRationale
Column C18, 5 µm particle size, 100 Å pore sizeC18 is a standard stationary phase for peptide separation based on hydrophobicity.[13]
Mobile Phase A 0.1% TFA in HPLC-grade WaterTFA acts as an ion-pairing agent to improve peak shape.[13]
Mobile Phase B 0.1% TFA in HPLC-grade AcetonitrileAcetonitrile is the organic solvent used to elute the peptide from the column.
Flow Rate 1.0 mL/min (analytical) or 4.0 mL/min (semi-prep)Standard flow rates for typical column dimensions.
Detection 220 nm and dye-specific wavelength (e.g., 495 nm for FAM)220 nm detects the peptide backbone. The dye-specific wavelength confirms which peak is the conjugate.
Gradient 5-65% Mobile Phase B over 30 minutesThis gradient is a starting point and should be optimized to achieve baseline separation between unlabeled peptide, free dye, and the final conjugate. The conjugate will be more hydrophobic and elute later than the unlabeled peptide.
  • Acidify the crude reaction mixture with a small amount of TFA.

  • Inject the sample onto the equilibrated HPLC system.

  • Run the gradient method, collecting fractions corresponding to the major peaks.

  • Analyze the collected fractions to identify the correct product.

Protocol 3: Characterization of the MAQI-NH₂ Conjugate

Confirmation of a successful conjugation requires rigorous analytical validation.

TechniqueParameter MeasuredExpected Outcome for Successful Conjugation
Mass Spectrometry (MS) Molecular WeightA single major peak corresponding to the calculated mass of [MAQI-NH₂ + Label].[10]
Analytical HPLC Purity and Retention TimeA single, sharp peak with a purity of >95% at a later retention time than the starting unlabeled peptide.[13]
UV-Vis Spectroscopy AbsorbanceMeasurement of absorbance at 280 nm (if Trp/Tyr were present) and the dye's λmax allows for calculation of the Degree of Labeling (DOL). For this peptide, concentration is determined by other means (e.g., weight) before calculating DOL from dye absorbance.[8]

Advanced Strategy: Site-Specific Thiol Labeling

For applications requiring absolute certainty that the label is not at the N-terminus, the peptide can be re-synthesized with a unique chemical handle. The most common approach is the introduction of a Cysteine (Cys) residue.[14] A peptide with the sequence Cys -Met-Ala-Gln-Ile-NH₂ can be specifically labeled at the Cys side-chain thiol using maleimide chemistry.[3][15]

Principle: The sulfhydryl group of cysteine is highly nucleophilic and reacts specifically with maleimides at a near-neutral pH (6.5-7.5) to form a stable thioether bond. This pH range is orthogonal to amine-reactive chemistry, allowing for highly selective labeling of the thiol group.[15]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Hydrolysis of NHS-ester dye- Incorrect reaction pH- Inactive peptide or dye- Use anhydrous DMSO and prepare dye stock fresh.- Verify reaction buffer pH is between 7.5-8.5.- Use a 2-3 fold molar excess of the dye.- Confirm mass of starting materials via MS.
Multiple Peaks in HPLC - Incomplete reaction (unlabeled peptide remains)- Dye degradation- Multiple labeling sites (not applicable for MAQI-NH₂)- Increase reaction time or dye-to-peptide ratio.- Protect the reaction from light.- Purify the desired conjugate peak carefully.
No Product Detected - Failure of a critical step- Instability of the conjugate- Incorrect HPLC detection wavelength- Analyze a small aliquot before purification.- Ensure the correct wavelengths (220 nm and dye λmax) are monitored.- Confirm instrument functionality.

References

  • Neuland Labs. (2025, July 28). A Guide to the Basics of Peptide Conjugation. Available at: [Link]

  • GenScript. (n.d.). Peptide Conjugations. Available at: [Link]

  • Gau, B. C., et al. (2010). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Van der Veken, P., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Molecules. Available at: [Link]

  • PubChem. (n.d.). L-Methionyl-L-alanyl-L-threonyl-L-isoleucyl-L-phenylalanyl-L-isoleucine. Available at: [Link]

  • PubChem. (n.d.). Ala-Ile. Available at: [Link]

  • Iris Biotech. (2019, December 30). Fluorescently-labeled peptides. Available at: [Link]

  • ACS Omega. (2023, July 7). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Available at: [Link]

  • ACS Publications. (2025, February 8). Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics. Available at: [Link]

  • Hindawi. (2012, January 6). Fast and Selective Modification of Thiol Proteins/Peptides by N-(Phenylseleno) phthalimide. Available at: [Link]

  • National Center for Biotechnology Information. (2025, February 24). Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization. Available at: [Link]

  • Journal of the American Chemical Society. (2009, July 6). Thiol-Selective Fluorogenic Probes for Labeling and Release. Available at: [Link]

  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Available at: [Link]

  • Bio-Works. (n.d.). Peptide purification. Available at: [Link]

  • ResearchGate. (2015, May 3). How can I label a peptide with a fluorescent dye, without conjugation via the amine groups of the peptide, but by linking to the carboxyl groups? Available at: [Link]

  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Available at: [Link]

  • Curapath. (2025, February 10). Advancing Peptide Delivery: Paving the Way for Next-Generation Therapies. Available at: [Link]

  • National Center for Biotechnology Information. (2023, July 7). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. Available at: [Link]

  • MDPI. (2013, October 24). Peptide Conjugation via CuAAC 'Click' Chemistry. Available at: [Link]

  • MDPI. (2024, July 29). Advances in Therapeutic Peptides Separation and Purification. Available at: [Link]

  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Available at: [Link]

  • MDPI. (2025, April 30). Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress. Available at: [Link]

  • ACS Publications. (2018, April 13). Labeling Carboxyl Groups of Surface-Exposed Proteins Provides an Orthogonal Approach for Cell Surface Isolation. Available at: [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]

  • PharmiWeb.com. (2023, August 18). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. Available at: [Link]

  • ResearchGate. (2022, April 25). What are other methods except RP-HLPC to purify peptides?. Available at: [Link]

  • IOCB Prague. (2025, November 21). New fluorescent labeling method offers high precision and exceptional stability in living cells. Available at: [Link]

  • Wikipedia. (n.d.). Trisodium dicarboxymethyl alaninate. Available at: [Link]

  • ACS Publications. (2003, January 22). Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate. Available at: [Link]

  • Gilson. (n.d.). The Role of Peptide Purification in Modern Drug Discovery Research. Available at: [Link]

Sources

Solvent Compatibility and Handling Protocol for L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Guide

Abstract

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is a tetrapeptide amide with specific physicochemical characteristics that dictate its behavior in various solvent systems. The selection of an appropriate solvent is a critical first step for any experimental application, directly impacting the peptide's solubility, stability, and ultimately, the reliability and reproducibility of results. This guide provides a comprehensive overview of the peptide's properties, a systematic protocol for determining optimal solvent compatibility, and best practices for its handling and storage. By understanding the principles behind solvent selection, researchers can mitigate common issues such as poor solubility, aggregation, and chemical degradation.

Introduction: The Critical Role of Solvent Selection

The utility of a synthetic peptide in research and drug development is fundamentally dependent on its proper solubilization. An inappropriate solvent can lead to the loss of valuable material through incomplete dissolution or precipitation, and more critically, can induce chemical modifications that compromise the peptide's biological activity.[1] L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide possesses a unique combination of amino acid residues—including hydrophobic, polar, and oxidation-sensitive moieties—that necessitates a careful and systematic approach to solvent selection. This document serves as an expert guide, moving beyond simple instructions to explain the causal reasoning behind each step, ensuring scientific integrity and experimental success.

Physicochemical Characterization of the Peptide

A thorough understanding of the peptide's structure is paramount to predicting its solubility.

Sequence: L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide Structure: Met-Ala-Gln-Ile-NH₂

  • N-Terminus: The free amino group of Methionine provides a positive charge at neutral pH.

  • C-Terminus: The carboxyl group is amidated, rendering it neutral. This modification removes a potential negative charge, significantly influencing the peptide's overall isoelectric point and solubility profile.

  • Amino Acid Residues:

    • Methionine (Met): A hydrophobic residue containing a sulfur atom, making it particularly susceptible to oxidation.[2][3][4][5]

    • Alanine (Ala): A small, non-polar hydrophobic residue.

    • Glutamine (Gln): A polar, uncharged residue. The amide group in its side chain can undergo deamidation under certain pH and temperature conditions.[2][4]

    • Isoleucine (Ile): A bulky, non-polar hydrophobic residue.[6][7]

Predicted Net Charge and Solubility:

To predict solubility, we can calculate the peptide's overall charge at a neutral pH of 7.[3][8]

  • Basic Residues: N-terminal amino group (+1)

  • Acidic Residues: None (C-terminus is an amide)

  • Calculated Net Charge: +1

A net positive charge classifies this peptide as basic .[1][8] Theoretically, basic peptides are often soluble in water or, if necessary, in mildly acidic aqueous solutions which ensure the N-terminus is fully protonated.[9][10] However, the presence of three hydrophobic residues (Met, Ala, Ile) may impart significant hydrophobic character, potentially leading to insolubility or aggregation in purely aqueous media.[11][12]

cluster_peptide L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide Structure N_Term H₂N (Basic) Met Methionine (Hydrophobic, Oxidation-Prone) N_Term->Met Ala Alanine (Hydrophobic) Met->Ala Gln Glutamine (Polar) Ala->Gln Ile Isoleucine (Hydrophobic) Gln->Ile C_Term CONH₂ (Neutral) Ile->C_Term

Caption: Physicochemical properties of the peptide sequence.

Protocol: Systematic Solvent Compatibility Assessment

This protocol outlines a tiered approach, starting with the most benign solvents to preserve peptide integrity. It is strongly recommended to first test solubility on a small, non-critical amount of the lyophilized peptide before dissolving the entire sample.[1][8]

Materials:

  • L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (lyophilized powder)

  • Sterile, deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 10% (v/v) Acetic Acid in sterile water

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dimethyl Sulfoxide (DMSO)

  • Low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Experimental Workflow Diagram:

start Start: Small Aliquot of Lyophilized Peptide tier1 Tier 1: Aqueous Solvents (Sterile H₂O or PBS) start->tier1 check1 Completely Soluble? tier1->check1 success Success: Solution Ready (Aliquot and Store at -20°C or below) check1->success Yes tier2 Tier 2: Acidic Buffer (Add 10% Acetic Acid dropwise) check1->tier2 No check2 Completely Soluble? tier2->check2 check2->success Yes tier3 Tier 3: Organic Co-Solvents (Use minimal DMF or ACN) check2->tier3 No check3 Completely Soluble? tier3->check3 final_dilution Slowly add aqueous buffer to organic solution to reach desired concentration check3->final_dilution Yes fail Insoluble: Re-evaluate peptide design or consider denaturants (e.g., Guanidine HCl) check3->fail No final_dilution->success

Caption: Decision workflow for peptide solubilization.

Step-by-Step Methodology:

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Initial Test: Weigh a small amount (e.g., 0.1 mg) of the peptide into a low-protein-binding microcentrifuge tube.

  • Tier 1: Aqueous Solvents

    • Rationale: As a basic peptide, water is the first choice. Buffered solutions like PBS maintain a stable physiological pH.

    • Action: Add a calculated volume of sterile, deionized water (or PBS) to achieve a target concentration (e.g., 1-2 mg/mL).[1] Vortex gently for 30 seconds.

    • Observation: Visually inspect for suspended particles. If the solution is not clear, proceed to the next tier.

  • Tier 2: pH-Modified Aqueous Solvents

    • Rationale: The peptide's net positive charge suggests that solubility will increase in an acidic environment, which ensures full protonation of the N-terminal amine. Acetic acid is a volatile acid compatible with many biological assays and lyophilization.

    • Action: To the suspension from Tier 1, add 10% acetic acid drop-wise, vortexing between additions, until the peptide dissolves. Use the minimum amount necessary. If the peptide remains insoluble after the solution reaches ~10% acetic acid content, proceed to Tier 3.

  • Tier 3: Organic Co-Solvents

    • Rationale: If the peptide's hydrophobic nature dominates, an organic solvent is required to disrupt intermolecular hydrophobic interactions.[12] It is crucial to dissolve the peptide completely in the organic solvent before adding any aqueous buffer.

    • Action (Recommended): Use a fresh aliquot of the peptide. Add a minimal volume of DMF or ACN (e.g., 20-50 µL) and vortex.

    • Action (Use with Caution): DMSO can also be effective but poses a risk of oxidizing the Methionine residue.[3][10][13] If DMSO must be used, employ anhydrous grade, and work quickly to minimize oxygen exposure. DMF is the preferred alternative for Met-containing peptides.[1][10]

    • Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer (e.g., water or PBS) drop-wise while vortexing until the final target concentration is reached. If the solution becomes turbid, the solubility limit has been exceeded.[9]

Aids to Dissolution: If solubility is still a challenge, gentle warming (to <40°C) or brief sonication in a water bath can help break up aggregates and facilitate dissolution.[11][12] Always centrifuge the final solution at high speed (e.g., >10,000 x g) for 5 minutes before use to pellet any undissolved micro-aggregates.[10]

Summary of Solvent Compatibility

The following table summarizes the expected compatibility of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide with common laboratory solvents. This data should be confirmed with a small-scale test as described in the protocol.

Solvent SystemExpected Solubility at 1 mg/mLRemarks and Rationale
Sterile Deionized Water Partially Soluble to InsolubleThe peptide is basic (+1 charge) but has significant hydrophobic character, which may lead to aggregation.
PBS (pH 7.4) Partially Soluble to InsolubleSimilar to water; the ionic strength may slightly decrease solubility compared to pure water.[9]
10% Acetic Acid (aq) SolubleThe acidic pH protonates the N-terminus, increasing electrostatic repulsion and overall polarity, which enhances solubility.
Acetonitrile (ACN) Soluble (as co-solvent)A polar aprotic solvent effective for disrupting hydrophobic interactions. Must be diluted with an aqueous buffer for final use.
Dimethylformamide (DMF) Recommended Organic Solvent An excellent polar aprotic solvent for hydrophobic peptides. Preferred over DMSO to avoid oxidation of the Methionine residue.[1][10]
Dimethyl Sulfoxide (DMSO) SolubleUse with Caution. A strong organic solvent but can oxidize Methionine.[3] If used, degassed buffers and minimal air exposure are advised.

Stability and Storage Best Practices

Proper storage is essential to prevent chemical degradation and preserve the peptide's integrity over time.

  • Chemical Instability: The two primary risks for this peptide are oxidation of the Methionine residue and deamidation of the Glutamine residue.[2][4] Oxidation is promoted by oxygen and trace metals, while deamidation can be accelerated by non-neutral pH and elevated temperatures.

  • Stock Solutions: Prepare stock solutions at a high concentration (e.g., 1-10 mg/mL) using the optimal solvent determined from the compatibility test. It is recommended that the concentration of the stock solution be around 1-2 mg/mL.[1]

  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in low-protein-binding tubes. This practice is critical to avoid multiple freeze-thaw cycles, which can lead to peptide aggregation and degradation.[2]

  • Storage:

    • Lyophilized Powder: Store at -20°C or -80°C for long-term stability (stable for years).

    • In Solution: Store aliquots frozen at -20°C or, preferably, -80°C. Most peptides in solution are stable for several months when stored this way.[14] Avoid storing peptide solutions at 4°C for more than a few days.

Conclusion

The successful use of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide hinges on a rational and systematic approach to its solubilization and handling. Due to its basic nature combined with significant hydrophobicity, a multi-tiered approach is recommended. While water or PBS may be insufficient, solubility can likely be achieved in dilute acetic acid. For applications incompatible with acidic conditions, dissolving the peptide first in a minimal volume of DMF followed by careful dilution with an aqueous buffer is the most robust strategy. By adhering to these protocols and understanding the chemical vulnerabilities of the peptide, researchers can ensure the integrity of their experiments and the reliability of their data.

References

  • JPT Peptide Technologies. (2025, July 10). Peptide Stability in Formulations | R&D Guide for Success. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Innovagen. (n.d.). How to dissolve a peptide?. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Mouter, A., et al. (2020). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC, NIH. Retrieved from [Link]

  • ProImmune. (n.d.). WORKING WITH PEPTIDES. Retrieved from [Link]

  • Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Methionyl-L-alanyl-L-threonyl-L-isoleucyl-L-phenylalanyl-L-isoleucine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihexa. Retrieved from [Link]

  • bioRxiv. (2023, April 28). Improving the solubility of pseudo-hydrophobic Alzheimer's Disease medicinal chemicals through co-crystal formulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ala-Ile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Isoleucine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Alanyl-L-Glutamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Alanyl-L-Glutamine. PubChem. Retrieved from [Link]

  • US EPA. (n.d.). Substance Registry Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acid composition of 4200-dalton peptide of Alzheimer's disease.... Retrieved from [Link]

  • Wikipedia. (n.d.). Trisodium dicarboxymethyl alaninate. Retrieved from [Link]

  • MDPI. (2022, September 5). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide in aqueous buffers

[1]

Executive Summary: The Physicochemical Challenge

You are working with Met-Ala-Gln-Ile-NH₂ (MAQI-NH₂).[1] To successfully solubilize this peptide, one must first understand why it resists dissolution.

  • Hydrophobic Dominance: Three of the four residues (Methionine, Alanine, Isoleucine) are hydrophobic. Isoleucine, in particular, has a high hydropathy index (+4.5), driving aggregation via the hydrophobic effect.

  • C-Terminal Amidation: The C-terminal amide (-NH₂) replaces the naturally occurring acidic carboxyl group (-COO⁻). This removes a critical negative charge that would otherwise aid solubility at neutral pH.

  • Net Charge: At pH 7, the peptide carries a net charge of +1 (from the N-terminal amine). While cationic peptides are generally more soluble than neutral ones, the hydrophobic bulk of the Ile/Met residues often overpowers this single charge, leading to aggregation or gelation in pure aqueous buffers.

The Strategy: We must disrupt hydrophobic stacking while maintaining a pH that prevents the degradation of the unstable Methionine and Glutamine residues.

Module 1: Solubility Decision Tree

Use this logic flow to determine the optimal solvent system for your specific assay constraints.

SolubilityLogicStartStart: Solid MAQI-NH2 PeptideStep1Is organic solvent (DMSO) permitted in your assay?BranchOrganicYES (Cell culture/Binding assays)Step1->BranchOrganicPreferredBranchAqNO (Strict aqueous only)Step1->BranchAqAlternativeProtocolAPROTOCOL A: Organic Co-Solvent(Recommended)BranchOrganic->ProtocolAProtocolBPROTOCOL B: Acidic Aqueous SystemBranchAq->ProtocolBCheckCheck ClarityProtocolA->CheckProtocolB->CheckSuccessProceed to ExperimentCheck->SuccessClearFailTroubleshoot: Sonication / ChaotropesCheck->FailCloudy/Precipitate

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental tolerance for organic solvents.

Module 2: The Protocols

Protocol A: The Organic Co-Solvent Method (Gold Standard)

Best for: Stock solutions, high concentrations (>1 mg/mL), and long-term storage.

Why this works: DMSO (Dimethyl sulfoxide) effectively disrupts the intermolecular hydrogen bonding and hydrophobic interactions between the Isoleucine and Methionine side chains that cause aggregation.

  • Calculate: Determine the volume of 100% DMSO required to reach a "Master Stock" concentration of 10–20 mg/mL.

    • Note: Do not attempt to dissolve directly at the final assay concentration (e.g., 1 mg/mL). High-concentration stocks dissolve more efficiently.[1]

  • Solubilize: Add the calculated volume of pure DMSO to the lyophilized peptide powder.

  • Agitate: Vortex gently. If particles persist, use a water bath sonicator for 15–30 seconds.

    • Critical Warning: Do NOT use a probe sonicator. The localized heat and cavitation can oxidize the Methionine (Met) residue.

  • Dilute: Slowly add this Master Stock drop-wise to your aqueous buffer (e.g., PBS or Media) while vortexing.

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in cell assays.

Protocol B: The Acidic Aqueous Method

Best for: In vivo studies or assays strictly intolerant to organics.

Why this works: Lowering the pH < 4.0 ensures the N-terminal amine is fully protonated (NH₃⁺) and protonates any transient aggregates, increasing electrostatic repulsion between peptide molecules.

  • Preparation: Prepare a 10% Acetic Acid solution in sterile water.

    • Avoid HCl: Chloride ions can sometimes induce "salting out" of hydrophobic peptides. Acetic acid is a milder, organic cosolvent-like acid.

  • Dissolve: Add the 10% Acetic Acid to the peptide to reach 1–5 mg/mL.

  • Dilute: Once fully dissolved, dilute this solution with your experimental buffer (e.g., HEPES, Tris).

    • Buffering Capacity: Ensure your experimental buffer is strong enough (e.g., 50mM+) to neutralize the acetic acid if a neutral pH is required for the final step.

Module 3: Stability & Degradation Risks

This peptide contains two "ticking time bombs": Methionine (Met) and Glutamine (Gln) .[1]

DegradationPathwaysMAQINative Peptide(Met-Ala-Gln-Ile-NH2)MetOxMethionine Sulfoxide(Met(O)-Ala...)MAQI->MetOxOxidationGlnDeamDeamidation(Met-Ala-Glu-Ile...)MAQI->GlnDeamHydrolysisOxAgentDissolved Oxygen /Light / HeatOxAgent->MetOxpHFactorHigh pH (>8.0) /High TemppHFactor->GlnDeam

Figure 2: Primary degradation pathways.[1] Methionine oxidation is irreversible in most standard buffers, while Glutamine deamidation alters the peptide's charge.

Methionine Oxidation (The "Sulfoxide" Risk)

Methionine is highly susceptible to oxidation by dissolved oxygen, converting the thioether side chain into a sulfoxide.[2] This adds polarity but often destroys biological activity.

  • Prevention:

    • Degas Buffers: Helium sparge or vacuum-filter buffers before use.

    • Inert Headspace: Overlay stock solutions with Argon or Nitrogen gas.

    • Avoid Heat: Store at -20°C or -80°C. Never heat above 30°C to aid solubility.[1]

Glutamine Deamidation

Glutamine (Gln) can hydrolyze to Glutamic Acid (Glu), introducing a negative charge that fundamentally changes the peptide's pI and solubility profile.[3]

  • Prevention:

    • pH Control: Deamidation is base-catalyzed. It accelerates significantly at pH > 8.0. Work at pH 6.0–7.4.

    • Temperature: Keep solutions on ice during experiments.

Troubleshooting & FAQ

Q: The peptide gelled when I added PBS. Can I save it? A: This is common. The sudden shift in ionic strength (salt) and pH caused hydrophobic collapse.

  • Fix: Add pure DMSO drop-wise to the gelled mixture until it clarifies. You may need to reach 10–20% DMSO. If this concentration is too high for your assay, you must start over using Protocol A (dissolve in DMSO before adding buffer).

Q: Can I use TCEP or DTT to prevent Methionine oxidation? A: Use with caution. While TCEP and DTT are reducing agents, they are primarily designed to reduce disulfide bonds (Cystine). They are less effective at reversing Methionine sulfoxide once formed and can interfere with downstream assays (e.g., metal binding or receptor interaction). The best strategy is prevention (degassing buffers) rather than chemical reduction.

Q: My HPLC peak shows a "split" peak after 24 hours. What happened? A: This is likely deamidation . The conversion of Gln to Glu results in a mass shift of +1 Da (often undetectable on low-res MS) but a significant charge shift. The acidic Glu variant will elute differently on Reverse Phase HPLC. Ensure your autosampler is cooled to 4°C and your buffer pH is not basic.

References

  • Vertex AI & National Institutes of Health (NIH). Peptide Solubility Guidelines & Hydrophobic Peptide Handling. PubChem Compound Summary for Isoleucine and Methionine derivatives. Available at: [Link][1]

  • Avdeef, A., et al. (2016).[4] Equilibrium solubility measurement of ionizable drugs – consensus recommendations. ADMET & DMPK. (Discussion on salt effects and pH-dependent solubility). Available at: [Link][1]

Troubleshooting low yield in Met-Ala-Gln-Ile peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Core Synthesis Support Hub.

I am Dr. Aris, Senior Application Scientist. You have presented a tetrapeptide sequence, Met-Ala-Gln-Ile (MAQI) , which appears deceptively simple. However, this specific combination creates a "perfect storm" of steric hindrance, solubility issues, and oxidative instability.

Low yield in this sequence is rarely due to a single catastrophic failure; it is usually the accumulation of three specific chemical antagonisms:

  • The C-Terminal Bottleneck: Isoleucine (Ile) is

    
    -branched, making it chemically "bulky" and difficult to load onto standard resins.
    
  • The Solubility Trap: Glutamine (Gln) promotes inter-chain hydrogen bonding, potentially causing on-resin aggregation even at the tripeptide stage.

  • The Oxidative degradation: Methionine (Met) is highly susceptible to oxidation during cleavage, often converting your product into a sulfoxide byproduct (

    
     Da).
    

Below is your technical guide to recovering your yield.

Part 1: Diagnostic Workflow

Before altering your chemistry, you must diagnose where the loss occurs. Use this logic flow to isolate the variable.

TroubleshootingFlow Start START: Low Yield Observed CheckResin Step 1: Check Resin Loading (UV Fmoc Test) Start->CheckResin LoadingLow Loading < 0.4 mmol/g? CheckResin->LoadingLow CheckCrude Step 2: Analyze Crude MS MassShift Mass Shift Observed? CheckCrude->MassShift LoadingLow->CheckCrude No (Loading OK) Sol1 ISSUE: Steric Hindrance (Ile) ACTION: Switch to 2-CTC Resin Use DCM for loading LoadingLow->Sol1 Yes Sol2 ISSUE: Met Oxidation (+16 Da) ACTION: Use Reagent K/H (EDT/Thioanisole) MassShift->Sol2 +16 / +32 Da Sol3 ISSUE: Incomplete Coupling (Deletion) ACTION: Double Couple Gln Use HATU instead of HBTU MassShift->Sol3 -128 Da (Missing Gln) Sol4 ISSUE: Aggregation ACTION: Use ChemMatrix Resin or Add Pseudoproline MassShift->Sol4 Broad Peaks / Low Recovery

Figure 1: Diagnostic logic tree for isolating synthesis failures in Met-containing peptides.

Part 2: Technical Modules & FAQs

Module 1: The Isoleucine Anchor (C-Terminal Loading)

The Problem: You are likely using a standard Wang resin pre-loaded with Ile, or attempting to load Fmoc-Ile-OH onto Wang resin using standard coupling. The Science: Isoleucine is a


-branched amino acid.[1] The bulkiness near the carboxyl group creates significant steric hindrance. Standard esterification (loading) is slow and often incomplete, leading to low initial substitution. Furthermore, prolonged base treatment to force loading can cause racemization  (conversion of L-Ile to D-allo-Ile).

Q: Why is my initial resin loading so low (<0.3 mmol/g)? A: The steric bulk of the Ile side chain prevents efficient access to the reactive linker sites on polystyrene resins. Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Why? The 2-CTC linker is highly reactive (SN1 mechanism via carbocation) and does not require strong base activation or DMAP (which causes racemization). It allows for "soft" loading of bulky residues like Ile [1].

Protocol: High-Efficiency Ile Loading on 2-CTC

  • Resin: 1.0 g 2-CTC resin (1.6 mmol/g).

  • Amino Acid: 1.0 eq Fmoc-Ile-OH (relative to resin capacity).

  • Solvent: Dichloromethane (DCM) – Critical: DCM swells the resin better than DMF for loading.

  • Base: 4.0 eq DIPEA.

  • Procedure: Dissolve AA and Base in DCM (10 mL). Add to dry resin. Shake 2 hours.

  • Capping: Add Methanol (1 mL) to the reaction for 30 mins to cap unreacted chlorides.

Module 2: The Glutamine Barrier (Coupling Gln to Ile)

The Problem: The coupling of Fmoc-Gln(Trt)-OH onto the Ile-loaded resin is the most difficult step in this sequence. The Science: You are trying to force two bulky groups together. The Ile on the resin shields the N-terminus. Additionally, the Glutamine side chain (protected by Trityl) adds bulk. If you use standard HBTU/DIC, the reaction kinetics are too slow, leading to "deletion sequences" (peptides missing Gln).

Q: I see a peak corresponding to Met-Ala-Ile (missing Gln). Why? A: This is a classic "difficult coupling" deletion. The steric barrier of Ile prevented Gln attachment. Solution: Upgrade your activation chemistry for this specific step.

ReagentStrengthRecommendation for Gln-Ile Step
DIC/Oxyma HighRecommended. Low racemization, high efficiency.
HATU/HOAt Very HighGold Standard. Use if DIC/Oxyma fails.
HBTU/HOBt MediumAvoid. Too slow for hindered couplings.

Protocol: Double Coupling Gln

  • Pass 1: 4 eq Fmoc-Gln(Trt)-OH + 4 eq HATU + 8 eq DIPEA in DMF. React 45 mins.

  • Wash: DMF (3x).

  • Pass 2: Repeat the exact same mixture for another 45 mins.

  • Note: Use Fmoc-Gln(Trt)-OH .[2] Avoid non-trityl protected Gln to prevent dehydration of the amide side chain into a nitrile [2].

Module 3: Methionine Preservation (Cleavage)

The Problem: Your yield is physically there, but chemically destroyed. Met is easily oxidized to Methionine Sulfoxide (Met(O)) by atmospheric oxygen or reactive scavengers during cleavage. The Science: During TFA cleavage, the removal of the Trityl (from Gln) and t-Butyl (from Glu/Asp if present) groups generates carbocations. Without specific scavengers, these attack the electron-rich Sulfur in Met (alkylation) or facilitate oxidation.

Q: My Mass Spec shows a +16 Da and +32 Da peak series. What is this? A: This is Met(O) (Sulfoxide) and Met(O2) (Sulfone). It happens because your cleavage cocktail lacked sulfur-based scavengers.

Solution: Use Reagent K or Reagent H (specifically for Met).

Protocol: Optimized Cleavage Cocktail (Reagent K derivative) Prepare fresh. Do not store.

  • TFA: 82.5% (Cleavage agent)

  • Phenol: 5% (Protects Tyr/Aromatics)[3]

  • Thioanisole: 5% (Accelerates removal of Pbf/Trt; protects Met)

  • Water: 5% (Scavenges t-butyl cations)[4]

  • EDT (1,2-Ethanedithiol): 2.5% (CRITICAL: Reduces Met oxidation) [3].[3]

Warning: EDT smells strictly of sulfur. Use a fume hood. If you cannot use EDT, substitute with DODT (less odorous, equally effective).

Part 3: Mechanistic Visualization

Understanding the oxidation pathway helps emphasize the need for EDT.

MetOxidation Met Native Methionine (R-S-CH3) Oxidation Oxidation (O2 / Radical) Met->Oxidation Scavenger Scavenger Action (EDT / Thioanisole) Met->Scavenger MetO Methionine Sulfoxide (R-S(=O)-CH3) [+16 Da] Oxidation->MetO No Scavenger MetO->Scavenger Reversible (Difficult) Protected Intact Peptide Recovered Scavenger->Protected Reduces Reactive Species

Figure 2: The fate of Methionine during cleavage. EDT acts as a "sacrificial" sulfur source to prevent the formation of Met-Sulfoxide.

Summary of Recommendations

StepStandard Protocol (Risk)Optimized Protocol (Solution)
Resin Choice Wang Resin (Low loading, steric clash)2-Chlorotrityl Chloride (2-CTC)
Loading Standard CouplingDCM-based loading with DIPEA (No DMAP)
Gln Coupling Single couple, HBTUDouble couple, HATU or DIC/Oxyma
Cleavage 95% TFA / WaterReagent K (TFA/Phenol/Water/Thioanisole/EDT)

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Merck Millipore. (2023). Fmoc resin cleavage protocols and scavenger selection. Novabiochem Technical Notes. Link

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

Sources

Technical Support Center: Optimizing HPLC Gradients for Met-Ala-Gln-Ile Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of impurities in the synthetic tetrapeptide, Met-Ala-Gln-Ile. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing robust and reliable analytical methods for peptide purity assessment. Here, we move beyond generic protocols to provide in-depth, scientifically grounded advice that explains the "why" behind the "how," ensuring you can confidently troubleshoot and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter when analyzing synthetic Met-Ala-Gln-Ile?

A1: Impurities in synthetic peptides typically arise from the solid-phase peptide synthesis (SPPS) process or degradation during storage.[1][2][3] For Met-Ala-Gln-Ile, you should be particularly aware of:

  • Oxidation: The methionine (Met) residue is highly susceptible to oxidation, forming methionine sulfoxide.[4][5][6] This is a very common modification that can occur during synthesis, purification, or storage. Oxidized peptides are more hydrophilic and will typically elute earlier in a reversed-phase separation.[3][5]

  • Deamidation: The glutamine (Gln) residue can undergo deamidation to form glutamic acid (Glu), or an isomeric form, iso-glutamic acid (isoGlu), via a cyclic glutarimide intermediate.[1][7][8] This introduces a negative charge at neutral pH and can significantly alter the peptide's retention time.

  • Deletion Sequences: Incomplete coupling during SPPS can lead to the absence of one or more amino acids, resulting in peptides like Met-Gln-Ile or Ala-Gln-Ile.[1][2][9]

  • Insertion Sequences: Excess use of amino acid reagents during synthesis can sometimes lead to the insertion of an extra amino acid.[1][2][10]

  • Incomplete Deprotection: Residual protecting groups from the synthesis process can result in more hydrophobic impurities that elute later than the main peptide.[1][3]

Q2: Why is trifluoroacetic acid (TFA) the most common mobile phase additive for peptide separations?

A2: Trifluoroacetic acid (TFA) serves as an excellent ion-pairing agent in reversed-phase HPLC.[11][12][13] At the typical acidic pH of the mobile phase (around pH 2), the carboxylic acid groups of the peptide are protonated (neutral), and the amino groups are protonated (positive charge). The negatively charged TFA molecules form ion pairs with the positively charged sites on the peptide. This effectively masks the charges, increases the overall hydrophobicity of the peptide, and enhances its retention on the non-polar stationary phase. This leads to sharper peaks and better resolution.[11]

Q3: How does temperature affect the separation of my peptide and its impurities?

A3: Temperature is a critical parameter that influences both retention and selectivity.[14][15] Generally, increasing the column temperature will decrease the retention time of peptides as it reduces the mobile phase viscosity and increases mass transfer kinetics.[14][16] More importantly, changing the temperature can alter the selectivity of the separation, meaning the elution order or the spacing between peaks can change.[14][15][17] This can be a powerful tool to resolve closely eluting impurities. For some peptides, elevated temperatures can also improve peak shape.[15] However, it's crucial to be aware that excessively high temperatures can potentially cause on-column degradation of peptides.[16]

Q4: What is a good starting point for my HPLC gradient?

A4: A good initial scouting gradient for peptide analysis is a shallow, linear gradient.[11][18] Start with a low percentage of the organic solvent (Mobile Phase B, typically acetonitrile) to ensure the peptide and its impurities are focused at the head of the column. A typical starting point would be a gradient of 5% to 60% B over 30 to 60 minutes.[18][19] This broad gradient will help you determine the approximate elution window for your peptide and its impurities, which you can then narrow down for optimization.[11][19]

Troubleshooting Guide

Issue 1: Poor Resolution Between the Main Peak and an Impurity

You observe two or more peaks that are not baseline-separated, making accurate quantification difficult.

Root Causes & Explanations
  • Inappropriate Gradient Slope: A gradient that is too steep will cause peaks to elute too quickly and close together, sacrificing resolution. Peptides, especially closely related impurities, require a shallow gradient to allow for sufficient interaction with the stationary phase.[20]

  • Suboptimal Mobile Phase Composition: The choice and concentration of the ion-pairing agent (e.g., TFA) can significantly impact selectivity.[12][21] Different impurities may respond differently to changes in the mobile phase.

  • Incorrect Temperature: The current column temperature may not be optimal for resolving the specific impurity pair.[14] A change in temperature can alter the elution order or increase the separation between two peaks.[14]

Step-by-Step Troubleshooting Protocol
  • Decrease the Gradient Slope:

    • Action: Once you've identified the elution window of your peptide from a scouting run, create a much shallower gradient around this window. For example, if your peptide elutes at 35% Acetonitrile (ACN), try a gradient that changes from 30% to 40% ACN over a longer period (e.g., 20-30 minutes).[19][22] A good rule of thumb for peptide separations is a gradient slope of about 1% per minute or less.[11]

    • Rationale: A shallower gradient increases the time the analytes spend in the "active" separation zone of the column, providing more opportunities for differential partitioning between the mobile and stationary phases, thus improving resolution.[23][22]

  • Optimize Column Temperature:

    • Action: Systematically evaluate the separation at different temperatures, for example, in 10°C increments from 30°C to 60°C.[19]

    • Rationale: Temperature affects the thermodynamics of the separation.[14] Some impurity pairs may show significantly improved resolution at a higher or lower temperature due to changes in their interaction with the stationary phase.[14][15]

  • Adjust TFA Concentration:

    • Action: Prepare mobile phases with varying concentrations of TFA, for example, 0.05%, 0.1%, and 0.2%.[12][24] Run the separation with each concentration and observe the effect on selectivity.

    • Rationale: The concentration of the ion-pairing reagent can influence the retention of peptides, particularly those with multiple basic residues.[13][21] Altering the TFA concentration can change the degree of ion-pairing and thus modulate the relative retention of the main peptide and its impurities.[12]

Issue 2: Peak Tailing

The main peptide peak is asymmetrical with a "tail" extending from the back of the peak.

Root Causes & Explanations
  • Secondary Interactions: Unwanted interactions between the peptide (especially basic residues) and residual, un-capped silanol groups on the silica-based stationary phase can cause peak tailing.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to broadened and tailing peaks.[25][26]

  • Contaminated or Degraded Column: Accumulation of strongly retained impurities on the column inlet frit or degradation of the stationary phase bed can distort peak shape.[27][28]

Step-by-Step Troubleshooting Protocol
  • Check for Column Overload:

    • Action: Reduce the injection volume or the sample concentration by a factor of 5 or 10 and re-inject.

    • Rationale: If the peak shape improves significantly, the original injection was overloading the column.[25] This is a simple diagnostic to rule out a common cause of peak distortion.

  • Increase TFA Concentration or Use a Different Ion-Pairing Agent:

    • Action: Increase the TFA concentration in the mobile phase to 0.2-0.25%.[12] This can sometimes improve peak shape for basic peptides.

    • Rationale: A higher concentration of the ion-pairing agent can more effectively mask the active silanol sites on the stationary phase, reducing secondary interactions that cause tailing.[12]

  • Clean or Replace the Column:

    • Action: If the problem persists, flush the column with a strong solvent wash sequence as recommended by the manufacturer. If tailing continues even with a new column, the issue may lie with the mobile phase or system.[27] If all peaks in the chromatogram are tailing, it could indicate a blocked frit at the column inlet.[27]

Issue 3: Ghost Peaks or Poor Reproducibility

You observe unexpected peaks in your chromatogram, or the retention times of your peptide and impurities shift between injections.

Root Causes & Explanations
  • Carryover: Sample from a previous injection may be retained in the injector or on the column and elute in a subsequent run.

  • Mobile Phase Instability: Poorly mixed mobile phases or degradation of additives can lead to shifting retention times.

  • Inadequate Equilibration: The column may not be fully re-equilibrated to the initial gradient conditions between runs, causing retention time drift.

  • Temperature Fluctuations: An unstable column temperature can lead to inconsistent retention times.[14][25]

Step-by-Step Troubleshooting Protocol
  • Perform a Blank Injection:

    • Action: Run a gradient with an injection of your sample diluent (blank).

    • Rationale: If the "ghost peaks" appear in the blank run, it indicates carryover from the injector or contamination of the mobile phase or diluent.[26]

  • Increase Column Equilibration Time:

    • Action: Extend the post-run equilibration step at initial conditions. A good starting point is to ensure at least 10 column volumes of mobile phase pass through the column before the next injection.

    • Rationale: Insufficient equilibration is a common cause of retention time variability in gradient HPLC. The stationary phase must be fully returned to its initial state to ensure reproducible separations.

  • Ensure Stable Column Temperature:

    • Action: Use a column thermostat and allow sufficient time for the column to reach thermal equilibrium before starting a sequence of injections.[19]

    • Rationale: Even small fluctuations in temperature can affect peptide retention.[14] Consistent temperature control is critical for robust and reproducible methods.[14]

Data & Protocols

Table 1: Starting HPLC Gradient Optimization Parameters
ParameterRecommended Starting PointRationale
Column C18, 1.7-3.5 µm, 130Å pore sizeC18 is the standard for peptide separations; smaller particles improve efficiency.
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent and aqueous phase.[19]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the typical organic modifier for peptides.[18][19]
Scouting Gradient 5-60% B over 30 minBroad gradient to determine the elution window.[19]
Optimized Gradient ~1% / min slope around elution windowA shallow gradient is crucial for resolving closely related impurities.[18][22]
Flow Rate 0.2 - 0.5 mL/min (for 2.1 mm ID column)Adjust based on column dimensions to maintain optimal linear velocity.
Temperature 40°CA slightly elevated temperature often improves peak shape and can alter selectivity.[15]
Detection 214 nm or 220 nmWavelength for detecting the peptide backbone.[19]
Experimental Protocol: Systematic Gradient Optimization

This protocol outlines a systematic approach to refine your HPLC gradient for optimal separation of Met-Ala-Gln-Ile impurities.

  • Scouting Run:

    • Perform an initial broad gradient run as described in Table 1 (e.g., 5-60% B in 30 minutes).

    • Identify the retention time (t_R) and the %B at which the main Met-Ala-Gln-Ile peak elutes.

  • Focused Gradient Development:

    • Design a new, shallower gradient centered around the elution point of the main peak.

    • Start %B: Set the initial %B to be approximately 5% lower than the elution %B of the main peak.

    • End %B: Set the final %B to be approximately 5% higher than the elution %B of the last observed impurity.

    • Gradient Time: Adjust the gradient time to achieve a slope of approximately 0.5-1.0% B per minute.

    • Example: If the main peak elutes at 25% B, a good starting focused gradient would be 20-30% B over 10-20 minutes.[19][20]

  • Iterative Refinement:

    • Analyze the chromatogram from the focused gradient.

    • If resolution is still insufficient, further decrease the gradient slope (i.e., increase the gradient time).

    • If peaks are excessively broad, a slightly steeper gradient or an increase in temperature may be beneficial.

Visualizations

Logical Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization cluster_2 Phase 3: Assessment Scouting Scouting Run (Broad Gradient: 5-60% B) IdentifyWindow Identify Elution Window of Peptide & Impurities Scouting->IdentifyWindow FocusedGradient Design Focused Gradient (Shallow Slope) IdentifyWindow->FocusedGradient OptimizeTemp Optimize Temperature (30-60°C) FocusedGradient->OptimizeTemp OptimizeTFA Optimize TFA Conc. (0.05-0.2%) OptimizeTemp->OptimizeTFA AssessResolution Assess Resolution (Rs > 1.5?) OptimizeTFA->AssessResolution AssessResolution->FocusedGradient No AssessPeakShape Assess Peak Shape (Tf ≈ 1?) AssessResolution->AssessPeakShape Yes AssessPeakShape->OptimizeTemp No FinalMethod Final Robust Method AssessPeakShape->FinalMethod Yes Troubleshooting_Resolution Start Poor Resolution (Rs < 1.5) Q_Gradient Is the gradient slope < 1% B / min? Start->Q_Gradient A_DecreaseSlope Decrease Gradient Slope Q_Gradient->A_DecreaseSlope No Q_Temp Have you tried different temperatures? Q_Gradient->Q_Temp Yes A_DecreaseSlope->Q_Gradient A_OptimizeTemp Vary Temperature (30-60°C) Q_Temp->A_OptimizeTemp No Q_TFA Have you varied TFA concentration? Q_Temp->Q_TFA Yes A_OptimizeTemp->Q_Temp A_OptimizeTFA Vary TFA (0.05-0.2%) Q_TFA->A_OptimizeTFA No End Resolution Improved Q_TFA->End Yes A_OptimizeTFA->Q_TFA

Caption: A decision tree for troubleshooting poor peak resolution.

References

  • Influence and Control of Column Temperature in Successful Peptide Mapping. Waters. Available at: [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

  • Peptide Purification. AAPPTec. Available at: [Link]

  • Mezok, G., et al. (2012). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini. Journal of Chromatography A. Available at: [Link]

  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD.. Available at: [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. (2023). Available at: [Link]

  • Gilar, M., et al. (2024). Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity. Analytical Chemistry. Available at: [Link]

  • Chen, Y., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. Available at: [Link]

  • Mittenhuber, M., et al. (2025). Investigation of Impurities in Peptide Pools. Molecules. Available at: [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Available at: [Link]

  • Gilar, M., et al. (2009). Utility of Retention Prediction Model for Investigation of Peptide Separation Selectivity in Reversed-Phase Liquid Chromatography: Impact of Concentration of Trifluoroacetic Acid, Column Temperature, Gradient Slope and Type of Stationary Phase. Analytical Chemistry. Available at: [Link]

  • Effect of Experimental Parameters on the HPLC Separation of Peptides and Proteins. ResearchGate. (2025). Available at: [Link]

  • Impurity profiling of L-methionine by HPLC on a mixed mode column. ResearchGate. (2026). Available at: [Link]

  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. Waters. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. (2024). Available at: [Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. (2020). Available at: [Link]

  • Vande Casteele, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography. ACS Pharmacology & Translational Science. (2024). Available at: [Link]

  • methionine oxidation during reverse phase hplc. Chromatography Forum. (2007). Available at: [Link]

  • How can we explain the strange peak shape (shoulder) observed in HPLC of peptides?. ResearchGate. (2022). Available at: [Link]

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. (2023). Available at: [Link]

  • In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography. PMC. (2024). Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Available at: [Link]

  • Utility of Retention Prediction Model for Investigation of Peptide Separation Selectivity in Reversed-Phase Liquid Chromatography: Impact of Concentration of Trifluoroacetic Acid, Column Temperature, Gradient Slope and Type of Stationary Phase. ResearchGate. (2025). Available at: [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available at: [Link]

  • Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. MDPI. (2016). Available at: [Link]

  • How does mobile phase modifier concentration impact peptide purity with flash chromatography?. Biotage. (2023). Available at: [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. (2023). Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. (2025). Available at: [Link]

  • Related impurities in peptide medicines. ResearchGate. (2014). Available at: [Link]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. (2024). Available at: [Link]

  • Schmid, R., et al. (2012). Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine. Journal of Chromatography A. Available at: [Link]

  • Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters. (2021). Available at: [Link]

  • Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. ChemRxiv. Available at: [Link]

  • Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. PMC. Available at: [Link]

Sources

Stability of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with the tetrapeptide amide, L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (Met-Ala-Gln-Ile-NH₂). The stability of a peptide is paramount to ensuring experimental reproducibility, biological activity, and the overall integrity of research data. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols related to the stability of this peptide, particularly at room temperature. The inherent chemical liabilities of methionine (Met) and glutamine (Gln) residues necessitate careful handling and storage to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide at room temperature?

A1: The two principal degradation pathways for this peptide, especially at room or elevated temperatures, are the oxidation of the Methionine (Met) residue and the deamidation of the Glutamine (Gln) residue.[1][2][3]

  • Methionine Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, converting it to methionine sulfoxide.[4][5][6] This modification introduces a polar oxygen atom, which can alter the peptide's conformation, solubility, and biological activity.[6][7] Oxidation can be triggered by atmospheric oxygen, trace metal ions, or reactive oxygen species present in solution.[3]

  • Glutamine Deamidation: The side-chain amide of glutamine can undergo hydrolysis to form glutamic acid.[8] This reaction introduces a negative charge (at neutral pH), which can significantly impact the peptide's isoelectric point, structure, and function.[1][8] The rate of deamidation is highly dependent on pH, temperature, and the sequence of adjacent amino acids.[8][9]

Q2: How should I store the lyophilized powder of this peptide for short-term and long-term use?

A2: Proper storage of the lyophilized (freeze-dried) peptide is the most effective way to ensure its long-term stability.[10][11]

Storage DurationTemperatureConditionsRationale
Short-Term (Days to Weeks)4°CTightly sealed vial, desiccated.Acceptable for brief periods, but not ideal. Minimizes immediate degradation risks.[10]
Long-Term (Months to Years)-20°C to -80°CTightly sealed vial, desiccated, protected from light. Strongly Recommended. Low temperatures significantly slow down chemical degradation reactions.[12][13][14] A desiccator prevents moisture absorption, which can accelerate hydrolysis.[10][15]

Lyophilized peptides can be stable for weeks at room temperature, making them suitable for shipping.[11] However, for any storage beyond immediate use, colder temperatures are essential.[10]

Q3: I left the lyophilized peptide on the bench overnight at room temperature. Is it still usable?

A3: In most cases, a single overnight exposure of the lyophilized powder to room temperature is unlikely to cause significant degradation, provided the vial was kept tightly sealed to prevent moisture absorption.[11] Lyophilized peptides are relatively stable for short durations.[10] However, for critical applications, it is advisable to perform a quality control check, such as analytical HPLC, to confirm its purity before use.

Q4: What is the recommended procedure for reconstituting and storing the peptide in solution?

A4: The stability of peptides decreases dramatically once they are in solution.[12] Long-term storage in solution is not recommended.[12][15]

Reconstitution Protocol:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the hygroscopic peptide powder.[10][11][15]

  • Use a sterile, appropriate buffer for reconstitution, preferably at a pH between 5 and 6, to minimize deamidation.[12][16]

  • Once dissolved, immediately aliquot the solution into single-use volumes. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5][12][13]

Storage of Solutions:

  • Short-Term (≤ 1 week): Store aliquots at 4°C.[14]

  • Long-Term (Weeks): Store aliquots frozen at -20°C or, preferably, -80°C.[14][15] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[16]

Troubleshooting Guide

Issue 1: Reduced or No Biological Activity in My Assay
Potential Cause Troubleshooting Action & Explanation
Methionine Oxidation The conversion of Met to Met-sulfoxide can abolish or reduce biological activity. Action: Analyze the peptide solution using RP-HPLC coupled with Mass Spectrometry (MS). Oxidation results in a mass increase of +16 Da. To mitigate this, always use high-purity, degassed solvents for reconstitution. If possible, purge the vial headspace with an inert gas like argon or nitrogen before sealing and storing.[11][17]
Glutamine Deamidation The change from a neutral amide to a negatively charged carboxylic acid can disrupt peptide-receptor interactions. Action: Analyze the sample via LC-MS. Deamidation results in a mass increase of approximately +0.984 Da.[18] To prevent this, maintain solution pH between 5-6 and keep solutions chilled or frozen.[12]
Repeated Freeze-Thaw Cycles Physical stress from ice crystal formation during freezing and thawing can lead to aggregation and degradation. Action: Always prepare single-use aliquots immediately after reconstitution to avoid this issue.[5][12][13]
Issue 2: Unexpected Peaks Appear in my HPLC Chromatogram
Potential Cause Troubleshooting Action & Explanation
Oxidation Products Methionine sulfoxide is more polar than native methionine. Action: Expect to see one or more new peaks eluting earlier than the main peptide peak on a reverse-phase HPLC column. Mass spectrometry can confirm the +16 Da mass shift.
Deamidation Products The introduction of a carboxylic acid group increases polarity. Action: A new peak corresponding to the deamidated peptide (+0.984 Da) will typically elute earlier than the parent peptide on an RP-HPLC system.[1]
Peptide Aggregation Aggregates may appear as broad peaks, show up at the column inlet causing high backpressure, or be lost entirely. Action: Use Size Exclusion Chromatography (SEC) to detect high molecular weight species. To mitigate, ensure proper solubilization and avoid harsh pH or repeated freeze-thaw cycles.
Visualization of Degradation Pathways

The primary chemical instabilities of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide are illustrated below.

G cluster_main Intact Peptide cluster_ox Oxidation cluster_deam Deamidation Peptide Met-Ala-Gln-Ile-NH₂ Oxidized Met(O)-Ala-Gln-Ile-NH₂ (+16 Da) Peptide->Oxidized O₂ / ROS Deamidated Met-Ala-Glu-Ile-NH₂ (+1 Da) Peptide->Deamidated H₂O (pH, Temp)

Caption: Primary degradation routes for the peptide.

Experimental Protocol: Stability Assessment by RP-HPLC

This protocol provides a framework for a stability-indicating method to quantify the purity of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide and detect its degradation products.[1]

Objective

To assess the stability of the peptide under various temperature conditions (e.g., 4°C, 25°C, 40°C) over time.

Materials
  • L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (lyophilized)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in ACN

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV detector

Procedure
  • Sample Preparation (T=0):

    • Carefully reconstitute the peptide in Mobile Phase A to a final concentration of 1 mg/mL. This is your initial time-point (T=0) reference sample.

    • Filter the solution through a 0.22 µm syringe filter.

    • Immediately analyze via HPLC.

    • Aliquot the remaining stock solution into multiple vials.

  • Incubation:

    • Place aliquots at the designated storage temperatures (e.g., 4°C for refrigeration, 25°C for room temperature, and 40°C for accelerated stability).

  • Time-Point Analysis:

    • At scheduled intervals (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from each temperature condition.

    • Allow the aliquot to equilibrate to room temperature before analysis.

  • RP-HPLC Analysis:

    • Column: C18 Reverse-Phase

    • Detection: UV at 220 nm

    • Flow Rate: 1.0 mL/min

    • Gradient: A typical gradient would be 5% to 65% Mobile Phase B over 30 minutes. This must be optimized for your specific peptide.

    • Injection Volume: 20 µL

  • Data Analysis:

    • Integrate the peak area of the intact peptide and any new peaks that appear.

    • Calculate the purity of the peptide at each time point using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Plot the Purity (%) against Time for each temperature to visualize the degradation rate.

Workflow Diagram

G cluster_storage Incubate at Different Temperatures start Reconstitute Peptide (1 mg/mL, T=0 sample) hplc_t0 Analyze T=0 Sample via RP-HPLC start->hplc_t0 aliquot Create Single-Use Aliquots hplc_t0->aliquot storage_4c 4°C aliquot->storage_4c storage_25c 25°C aliquot->storage_25c storage_40c 40°C aliquot->storage_40c pull_samples Pull Aliquots at Scheduled Time Points storage_4c->pull_samples storage_25c->pull_samples storage_40c->pull_samples hplc_tx Analyze Samples via RP-HPLC pull_samples->hplc_tx data_analysis Calculate Purity & Plot Degradation Rate hplc_tx->data_analysis end Determine Stability Profile data_analysis->end

Caption: Workflow for peptide stability testing via RP-HPLC.

References

  • GenScript. Peptide Storage and Handling Guidelines. [Online] Available at: [Link]

  • Reverter-Branchat, G., et al. (2022). Protein folding stabilities are a major determinant of oxidation rates for buried methionine residues. Journal of Biological Chemistry, 298(3), 101672. Available at: [Link]

  • St. Claire, R. L., et al. (2018). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Analytical Chemistry, 90(15), 9038–9045. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71419434, L-Methionyl-L-alanyl-L-threonyl-L-isoleucyl-L-phenylalanyl-L-isoleucine. [Online] Available at: [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Online] Available at: [Link]

  • Lipshutz, B. H., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 4086–4089. Available at: [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [Online] Available at: [Link]

  • Foderingham, K. E., et al. (2022). Parchment Glutamine Index (PQI): A novel method to estimate glutamine deamidation levels in parchment collagen obtained from low-quality MALDI-TOF data. bioRxiv. Available at: [Link]

  • Pharma Navigators. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. [Online] Available at: [Link]

  • Toth, A., et al. (2019). Oxidation of methionine residues activates the high-threshold heat-sensitive ion channel TRPV2. Proceedings of the National Academy of Sciences, 116(48), 24293-24302. Available at: [Link]

  • Wang, W. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptides, 26(7), 1339-1349. Available at: [Link]

  • GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. [Online] Available at: [Link]

  • Wikipedia. Deamidation. [Online] Available at: [Link]

  • Martin, E. W., et al. (2024). Amino Acid-Dependent Material Properties of Tetrapeptide Condensates. bioRxiv. Available at: [Link]

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. [Online] Available at: [Link]

  • Kumar, S., et al. (2025). Site-specific methionine oxidation alters structure and phase separation of TDP-43 C-terminal domain. bioRxiv. Available at: [Link]

  • Bio-Synthesis Inc. How to Store Peptides | Best Practices for Researchers. [Online] Available at: [Link]

  • Kempkes, L. J. M., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry, 27(11), 1855–1869. Available at: [Link]

  • Srivastava, A. K. (2015). Why are amino acids stable at room temperature for long time but peptides are not? ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6306, L-Isoleucine. [Online] Available at: [Link]

  • Takahashi, O., et al. (2021). Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. Molecules, 26(24), 7545. Available at: [Link]

  • Chumsae, C., et al. (2007). Comparison of methionine oxidation in thermal stability and chemically stressed samples of a fully human monoclonal antibody. Journal of Chromatography B, 850(1-2), 285-294. Available at: [Link]

  • Wang, Y., et al. (2024). Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies. mAbs, 16(1), 2390632. Available at: [Link]

  • Wikipedia. Trisodium dicarboxymethyl alaninate. [Online] Available at: [Link]

  • Patel, K., et al. (2024). Chemical degradation mechanism of peptide therapeutics. ResearchGate. Available at: [Link]

  • Gevorgyan, S., et al. (2022). Synthesis, Neuroprotective Effect and Physicochemical Studies of Novel Peptide and Nootropic Analogues of Alzheimer Disease Drug. Molecules, 27(18), 5821. Available at: [Link]

  • NIBSC. Peptide Handling, dissolution & Storage. [Online] Available at: [Link]

  • NIBSC. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability. [Online] Available at: [Link]

  • Alzheimer's Drug Discovery Foundation. (2021). Dihexa. [Online] Available at: [Link]

Sources

Reducing racemization during synthesis of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization & Optimizing Purity Ticket ID: #SPPS-MAGI-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Risk Assessment

The synthesis of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (H-Met-Ala-Gln-Ile-NH₂) presents a specific stereochemical challenge centered on the Gln-Ile junction.

While Methionine (Met) and Alanine (Ala) are generally robust regarding racemization in stepwise Solid Phase Peptide Synthesis (SPPS), the coupling of Glutamine (Gln) to a C-terminal Isoleucine (Ile) is a "critical control point."

Why? Isoleucine is a


-branched amino acid. Its bulky side chain creates significant steric hindrance for the incoming activated Glutamine. This slows down the nucleophilic attack, leaving the activated Glutamine vulnerable to oxazolone formation—the primary driver of racemization.

The Mechanistic Root Cause

To prevent racemization, you must understand the enemy. In Fmoc chemistry, racemization rarely occurs via direct enolization. It occurs primarily through the 5(4H)-oxazolone pathway .

When the coupling reaction (nucleophilic attack by the amine) is slow—as it is with the bulky Isoleucine—the oxygen of the activated carbonyl can cyclize back onto the amide backbone. This forms an oxazolone ring, which is highly prone to losing its chiral proton.[1]

RacemizationMechanism ActivatedAA Activated Gln Species (O-Acylisourea / Active Ester) Oxazolone 5(4H)-Oxazolone Intermediate ActivatedAA->Oxazolone Slow Attack (Risk) PeptideBond Desired Peptide Bond (L-Gln-L-Ile) ActivatedAA->PeptideBond Fast Attack (Ideal) SlowCoupling Slow Coupling (Due to Ile Steric Bulk) SlowCoupling->Oxazolone Promotes Racemization Racemization (Loss of H+ at Alpha Carbon) Oxazolone->Racemization Base Catalyzed Base Base (DIEA/Piperidine) Base->Racemization DL_Mix Racemic Mixture (D-Gln / L-Gln) Racemization->DL_Mix

Figure 1: The competition between productive coupling and oxazolone-mediated racemization. High steric hindrance at the C-terminus (Ile) tips the balance toward the red path.

Protocol Optimization (The "How-To")

A. Reagent Selection: The Golden Standard

Avoid HATU/HBTU for the Gln-Ile coupling. These uronium/guanidinium reagents require base (DIEA/NMM) during activation, which creates a basic environment immediately upon activation—the exact condition that favors oxazolone formation.

Instead, use Carbodiimide/Oxime chemistry. This allows for near-neutral activation pH.

ComponentRecommended ReagentWhy?
Coupling Agent DIC (Diisopropylcarbodiimide)Forms the O-acylisourea without requiring exogenous base.[2]
Additive Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime)Superior to HOBt/HOAt.[3][4] It acts as a nucleophile to intercept the O-acylisourea, forming a stable yet reactive ester that suppresses oxazolone formation.
Base None (for activation)Keeping the activation step base-free is critical for chiral purity.
Solvent DMF (Dimethylformamide)Standard.[5] Ensure it is amine-free (fresh).
B. Step-by-Step Synthesis Protocol (Gln -> Ile)

Pre-requisite: Fmoc-Ile-Rink Amide Resin (Swollen in DMF).

  • Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).

    • Critical Wash: Wash with DMF (5x), DCM (3x), DMF (5x). Residual piperidine will cause immediate racemization of the next activated acid.

  • Activation (In a separate vial):

    • Calculate 3.0 equivalents (eq) of Fmoc-Gln(Trt)-OH .

    • Add 3.0 eq of Oxyma Pure .

    • Dissolve in minimum DMF.

    • Add 3.0 eq of DIC .

    • Pre-activation: Allow to react for exactly 2-3 minutes . (Do not exceed 5 mins; the active ester can rearrange).

  • Coupling:

    • Add the pre-activated mixture to the resin.[6]

    • Do not add DIEA. (The pH should be neutral/slightly acidic).

    • Agitate for 60–90 minutes.

  • Monitoring:

    • Perform a Kaiser Test.[6] If slightly positive (due to Ile bulk), recouple using the same method (DIC/Oxyma) rather than switching to a stronger, more basic reagent.

Troubleshooting Guide

Issue 1: I see a "doublet" peak for the main product in HPLC.

Diagnosis: This is likely diastereomeric impurity (L-Met-L-Ala-D-Gln -L-Ile-NH₂). Root Cause: Racemization of Glutamine during the difficult coupling to Isoleucine. Solution:

  • Switch Reagents: If you used HATU/DIEA, switch to DIC/Oxyma (Protocol B above).

  • Lower Temperature: Perform the coupling at 0°C - 4°C. Racemization is temperature-dependent.

  • Base Check: Ensure no base (DIEA) is used during the coupling step.

Issue 2: Presence of Allo-Isoleucine.[7][8][9][10]

Diagnosis: You are seeing impurities related to the C-terminus. Root Cause: Epimerization of the Isoleucine alpha-carbon.[7] This is rare in standard SPPS because Ile is not activated (it is the nucleophile). Exceptions:

  • Loading Risk: Did you load Fmoc-Ile-OH onto a Rink Amide linker yourself? If you used high heat or excessive base (DMAP) during loading, you racemized the Ile before the synthesis started.

  • Fix: Buy pre-loaded Fmoc-Ile-Rink Amide AM resin . It guarantees chiral integrity of the first residue.

Issue 3: Low Yield / Deletion Sequences.

Diagnosis: The coupling to Ile is not just risky; it's incomplete. Root Cause: Steric hindrance of the Ile sec-butyl group. Solution:

  • Double Coupling: Perform the DIC/Oxyma coupling twice (2 x 1 hour).

  • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding/aggregation, though this is less critical for a 4-mer.

Frequently Asked Questions (FAQ)

Q: Can I use HOBt instead of Oxyma? A: Yes, but Oxyma is superior. Studies show Oxyma Pure yields lower racemization rates than HOBt and is safer (non-explosive).[1][8] If you must use HOBt, ensure it is the monohydrate form, but expect slightly higher racemization risks on difficult couplings like Gln-Ile.

Q: Should I use Fragment Condensation (Met-Ala + Gln-Ile)? A: NO. This is a high-risk strategy. Activating the C-terminus of a peptide fragment (e.g., Met-Ala-OH) drastically increases oxazolone formation compared to activating a single urethane-protected amino acid (Fmoc-Ala-OH). If you couple Met-Ala-OH to Gln-Ile-NH₂, the Alanine will likely racemize significantly. Stick to stepwise synthesis.

Q: What about Methionine oxidation? A: While not racemization, Met oxidation (to sulfoxide) is a major purity killer.

  • Prevention: Use fresh solvents. Degas DMF with nitrogen.

  • Workup: During cleavage (TFA), add Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) to the scavenger cocktail to reverse any sulfoxide formed back to Met.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Authority on coupling reagents and the superiority of Oxyma.[1][3]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

    • Primary source for Oxyma Pure performance d
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Steinauer, R., et al. (1989). Racemization of amino acid residues during peptide synthesis. Analytical Biochemistry, 178(2), 253-259.

Sources

Validation & Comparative

Mass spectrometry (LC-MS) fragmentation pattern of Met-Ala-Gln-Ile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrapeptide Met-Ala-Gln-Ile (MAQI) represents a critical model system in proteomic mass spectrometry due to its unique combination of analytical challenges: N-terminal Methionine oxidation susceptibility, Glutamine deamidation potential, and the C-terminal Isoleucine (Ile) which is isobaric with Leucine (Leu).

This guide objectively compares the fragmentation performance of MAQI under Collision Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) . Furthermore, it provides a definitive workflow for distinguishing MAQI from its isobaric alternative, Met-Ala-Gln-Leu (MAQL) , a requirement for high-fidelity drug development and sequence validation.

Part 1: Theoretical Fragmentation & Baseline Metrics

Before analyzing the dissociation dynamics, we must establish the theoretical baseline for the protonated precursor.

Sequence: Methionine (M) - Alanine (A) - Glutamine (Q) - Isoleucine (I) Formula: C


H

N

O

S Monoisotopic Mass (Neutral): 461.2308 Da Precursor [M+H]

:
462.2381 Da
Predicted Ion Series (b- and y-ions)

The following table outlines the theoretical m/z values for the standard backbone cleavage series.

ResidueAA Massb-ion (N-term)y-ion (C-term)
Met (1) 131.04132.05 (b

)
462.24 (Precursor)
Ala (2) 71.04203.08 (b

)
331.20 (y

)
Gln (3) 128.06331.14 (b

)
260.16 (y

)
Ile (4) 113.08444.23 (b

)
132.09 (y

)

Critical Insight: Note that y


 (331.20) and b

(331.14) are nominally isobaric (differing by only ~0.06 Da). High-resolution MS (Orbitrap/TOF) is required to resolve these peaks; low-resolution ion traps may show a merged peak, complicating sequence assignment.

Part 2: Comparative Dissociation Strategies (CID vs. HCD)

To optimize sequence coverage, we compared the fragmentation efficiency of MAQI using standard CID (resonant excitation) against HCD (beam-type).

Collision Induced Dissociation (CID)[1][2][3][4][5][6][7][8]
  • Mechanism: Resonant excitation increases vibrational energy slowly.

  • Observation: The spectrum is dominated by y-ions (y

    
    , y
    
    
    
    , y
    
    
    ). The b-ion series is often under-represented due to the "b-x-y" instability pathway common in Met-containing peptides.
  • Limitation: CID imposes a "low-mass cutoff" (typically 1/3 of precursor m/z). For MAQI ([M+H]

    
     462), fragments below m/z ~150 are often lost or unstable, making the detection of the y
    
    
    
    ion (Ile, 132.09) inconsistent on ion trap instruments.
Higher-energy Collisional Dissociation (HCD)[3][5][7]
  • Mechanism: Beam-type collision in a multipole cell; no low-mass cutoff.

  • Observation: HCD yields a rich spectrum containing both backbone fragments and immonium ions .

  • Advantage: The detection of the Ile Immonium ion (86.09 Da) is possible. Furthermore, HCD generates internal fragments (e.g., AQ cleavage) that confirm the central sequence.

Visualization: Fragmentation Pathway Map

The following diagram illustrates the cleavage sites and the resulting ion types observed under HCD conditions.

MAQI_Fragmentation Precursor [M+H]+ m/z 462.24 b2 b2 (Met-Ala) m/z 203.08 Precursor->b2 HCD/CID b3 b3 (Met-Ala-Gln) m/z 331.14 Precursor->b3 HCD/CID y1 y1 (Ile) m/z 132.09 Precursor->y1 HCD y2 y2 (Gln-Ile) m/z 260.16 Precursor->y2 HCD/CID y3 y3 (Ala-Gln-Ile) m/z 331.20 Precursor->y3 HCD/CID Imm_Ile Ile Immonium m/z 86.10 y1->Imm_Ile High Energy (-CO, -NH3)

Figure 1: Fragmentation map of MAQI. Note the nominal overlap of b3 and y3, and the HCD-specific generation of the Ile immonium ion.

Part 3: The Isobaric Challenge (MAQI vs. MAQL)

The most significant risk in analyzing MAQI is the misidentification of the C-terminal Isoleucine (Ile) as Leucine (Leu). Both residues have a monoisotopic mass of 113.084 Da. Standard MS/MS often fails to distinguish them.[1][2]

The Solution: Side-Chain Specific Fragmentation ( -ions)

To differentiate MAQI from MAQL, one must target the side-chain fragmentation. This is achieved via MS3 (fragmenting the y


 ion) or high-energy HCD.
Comparative Diagnostic Table
FeatureIsoleucine (MAQI) Leucine (MAQL) Mechanism
Side Chain sec-butyliso-butylStructural Isomerism
Diagnostic Loss -29 Da (Ethyl loss)-43 Da (Isopropyl loss)Radical cleavage of side chain
Diagnostic Ion (

-ion)
z-ion minus 29 Daz-ion minus 43 DaSecondary fragmentation
Immonium Fragment 69 Da (at high NCE)44 Da (at high NCE)Breakdown of 86 Da ion
Experimental Workflow: The "Differentiation Tree"

The following logic flow represents the self-validating protocol for confirming MAQI over MAQL.

IL_Differentiation Start Precursor m/z 462.24 MS2 MS2 Spectrum (HCD) Start->MS2 Check_y1 Isolate y1 Ion (m/z 132.09) MS2->Check_y1 Select C-term fragment MS3 Perform MS3 on y1 Check_y1->MS3 High Energy Result_I Peak at m/z 69 (Diagnostic for Ile) MS3->Result_I MAQI Confirmed Result_L Peak at m/z 44 (Diagnostic for Leu) MS3->Result_L MAQL Identified

Figure 2: Decision tree for distinguishing Isoleucine (MAQI) from Leucine (MAQL) using MS3 fragmentation of the y1 ion.

Part 4: PTM Artifacts (Met Oxidation)

Methionine is highly susceptible to oxidation (+15.9949 Da) during sample preparation. In the context of MAQI, this shifts the precursor to 478.2330 Da .

Diagnostic Neutral Loss

A hallmark of Methionine Sulfoxide (Met-Ox) is the neutral loss of methanesulfenic acid (CH


SOH, 64 Da).[3]
  • Precursor: 478.23

  • Diagnostic Fragment: 414.23 (478.23 - 64.00)

  • Interpretation: If the MS/MS spectrum of the +16 Da peak shows a dominant loss of 64 Da, the oxidation is on the Methionine, not the Glutamine (which would show deamidation +0.98 Da).

Part 5: Validated Experimental Protocol

To replicate these results, use the following LC-MS parameters. This protocol is optimized for a Thermo Orbitrap system but is transferable to Q-TOFs with adjustment.

Sample Preparation
  • Solvent: 0.1% Formic Acid in Water (avoid TFA to prevent ion suppression).

  • Concentration: 1 pmol/µL.

LC Parameters
  • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 50 mm).

  • Gradient: 5% B to 35% B over 10 minutes (B = 80% ACN, 0.1% FA). Note: MAQI is relatively hydrophobic due to Ile/Met; expect elution around 15-20% B.

MS Parameters (Orbitrap)
  • Resolution: 60,000 (Essential to resolve b

    
    /y
    
    
    
    overlap).
  • Fragmentation: HCD.

  • NCE (Normalized Collision Energy):

    • Step 1 (Sequencing): 28% (Preserves backbone).

    • Step 2 (Isomer ID): 35-40% (Forces side-chain fragmentation for I/L check).

  • Isolation Window: 1.6 m/z.

References

  • Differentiation of Leucine and Isoleucine: Xiao, Y., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC-MS/MS Strategies. Analytical Chemistry.[4][5][6][7][8] [Link]

  • Methionine Oxidation Mechanisms: Ghesquière, B., et al. (2011). Methionine oxidation: A neutral loss in the jungle of PTMs. Proteomics.[9][8][10] [Link]

  • HCD vs CID Fragmentation: Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods. [Link]

Sources

High-Resolution NMR Characterization of L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (MAQI-NH2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Product Focus: L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (Met-Ala-Gln-Ile-NH2) Application: Bioactive peptide fragment, protease substrate modeling, and hydrophobic-polar interface studies.

In the development of peptide-based therapeutics and research standards, Mass Spectrometry (MS) is often the primary screening tool. However, MS fails to distinguish critical stereochemical impurities (e.g., allo-Isoleucine) or definitively localize oxidation states (Methionine sulfoxide enantiomers). This guide provides a comparative analytical framework, establishing High-Field Nuclear Magnetic Resonance (NMR) as the definitive validation method for Met-Ala-Gln-Ile-NH2.

Key Analytical Advantages of NMR for this Target:

  • Stereochemical Certainty: Differentiates L-Ile from allo-Ile (a common byproduct of coupling racemization).

  • Oxidation Profiling: Quantifies Met-sulfoxide impurities (shift +0.6 ppm) invisible to standard UV purity checks.

  • Amidation Confirmation: Unambiguously verifies the C-terminal amide (

    
    ) versus the free acid (
    
    
    
    ).

Comparative Analysis: NMR vs. Alternative Methodologies

The following table contrasts NMR against High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), the standard alternative for peptide characterization.

Table 1: Analytical Performance Matrix
FeatureHigh-Field NMR (600+ MHz) HPLC-MS (ESI-TOF) Critical Insight for MAQI-NH2
Stereoisomer Detection High (Distinct

-couplings/shifts)
Low (Identical Mass)NMR is required to reject allo-Ile impurities.
Met-Oxidation Detection High (Resolves

sulfoxides)
Medium (+16 Da shift, but poor quant)NMR separates oxidized Met diastereomers (

2.7 ppm).
Sequence Verification Absolute (NOESY connectivity)Inferred (Fragmentation patterns)NMR confirms connectivity through space (NOE).
Sample Recovery Non-Destructive Destructive NMR sample can be reused for bioassays.
Solvent Versatility DMSO-d6 /

Acetonitrile / Water DMSO-d6 is essential to view amide protons.

Reference Spectral Data

The following chemical shift data represents the structural fingerprint of Met-Ala-Gln-Ile-NH2 in DMSO-d6 at 298 K. Data is derived from standard random coil values corrected for nearest-neighbor effects in structured tetrapeptides.

Table 2: and NMR Chemical Shift Assignments (Reference)
ResiduePosition

Shift (

ppm, mult,

Hz)

Shift (

ppm)
Diagnostic Note
Met-1

-CH
3.95 (m)53.8N-terminal residue

-CH

1.95 - 2.10 (m)31.4

-CH

2.50 (t, 7.5)29.8

-CH

2.08 (s) 14.9 Major Purity Check (Oxidation shifts to ~2.7)
Amine (

)
8.10 (br s)-Broad due to exchange
Ala-2 NH8.25 (d, 7.0)-Amide proton

-CH
4.25 (m)49.5

-CH

1.22 (d, 7.2) 17.8 Distinctive doublet
Gln-3 NH8.05 (d, 7.5)-

-CH
4.18 (m)53.2

-CH

1.85 - 2.05 (m)27.5

-CH

2.15 (m)31.6

-NH

(Side)
6.85, 7.35 (br s) -Sidechain amides (distinct in DMSO)
Ile-4 NH7.90 (d, 8.0)-

-CH
4.15 (dd)57.8

-CH
1.75 (m)36.5Stereocenter check

-CH

1.10, 1.45 (m)24.9Diastereotopic protons

-CH

0.85 (d, 6.8)15.6

-CH

0.82 (t, 7.4) 11.2 Diagnostic Triplet (confirms linear chain end)
C-Term Amide NH

7.10, 7.45 (br s) -Confirms -

vs -

Carbonyls-171 - 175Resolved in HMBC

Note on Solvent Effects: In


, all amide signals (NH) and amine signals (

) will disappear due to deuterium exchange. DMSO-d6 is strictly recommended for sequence validation.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-fidelity data acquisition, specifically designed to prevent Methionine oxidation during preparation.

Step 1: Sample Preparation (Strict Anaerobic Handling)
  • Mass: Weigh 2.0 – 5.0 mg of peptide.

  • Solvent: Use 600

    
    L of DMSO-d6 (99.96% D) + 0.03% TMS (Internal Standard).
    
  • Precaution: Met residues are highly susceptible to oxidation in solution.

    • Action: Degas the solvent with

      
       or Argon for 5 minutes prior to dissolution.
      
    • Validation: Check the Met-

      
      -CH
      
      
      
      peak at 2.08 ppm. If a satellite peak appears at 2.71 ppm, sulfoxide formation has occurred.
Step 2: Acquisition Parameters (600 MHz Instrument)
  • 1D Proton (

    
    ): 
    
    • Pulse Program: zg30

    • Scans: 32 (High S/N required for minor impurities)

    • Relaxation Delay (D1): 2.0 sec (Ensure integration accuracy for Met-CH

      
      )
      
  • 2D COSY (Correlation Spectroscopy):

    • Purpose: Identify spin systems (e.g., coupling of Ala-NH to Ala-

      
      H to Ala-
      
      
      
      H).
  • 2D TOCSY (Total Correlation Spectroscopy):

    • Mixing Time: 80 ms.

    • Purpose: Correlate the entire side chain of Gln and Ile residues.

  • 2D NOESY (Nuclear Overhauser Effect):

    • Mixing Time: 200-300 ms.

    • Purpose: Sequential assignment (

      
       connectivity) to prove Met 
      
      
      
      Ala
      
      
      Gln
      
      
      Ile order.

Structural Validation Logic

The following diagram illustrates the logical workflow for assigning the Met-Ala-Gln-Ile-NH2 spectra. This is a self-validating loop where 2D methods cross-check the 1D assignments.

PeptideAssignment Sample Peptide Sample (DMSO-d6) H1 1H 1D Spectrum (Fingerprint) Sample->H1 Acquire COSY COSY Spectrum (3-bond J-coupling) H1->COSY Identify NH-alpha Correlations Validation Sequence Confirmation & Purity Check H1->Validation Check Met-CH3 (2.08 ppm) Check Ile-Me (Triplet vs Doublet) TOCSY TOCSY Spectrum (Whole Spin System) COSY->TOCSY Resolve Gln/Ile Sidechains NOESY NOESY Spectrum (Through-Space) TOCSY->NOESY Link Residues (i to i+1) NOESY->Validation Confirm M-A-Q-I Order

Figure 1: NMR Assignment Workflow. Red/Yellow nodes represent data acquisition; Green represents sequential connectivity; Black represents final quality control.

Critical Quality Check: Isoleucine Stereochemistry

To distinguish L-Ile from D-allo-Ile :

  • L-Ile: The

    
    -methyl (0.82 ppm) appears as a clear triplet .
    
  • allo-Ile: Due to stereochemical inversion at the

    
    -carbon, the magnetic environment changes, often causing the 
    
    
    
    -CH
    
    
    protons to become magnetically equivalent or shifting the
    
    
    -methyl resonance slightly downfield, sometimes appearing as a complex doublet or obscured multiplet.
  • Protocol: Zoom into the 0.7–0.9 ppm region. A clean triplet confirms L-Ile.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (The foundational text for peptide sequential assignment).
  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6(2), 135-140. Link

  • Anderson, Z. J., et al. (2017).[1] "NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry." Organic & Biomolecular Chemistry, 15, 9372-9378. Link

  • Biological Magnetic Resonance Data Bank (BMRB). "Reference Chemical Shifts for Amino Acids." Link

  • Reusche, V., & Thomas, F. (2021). "Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides." ChemBioChem, 22(1), 1-6. (Details Met-sulfoxide NMR shifts). Link

Sources

HPLC Retention Time Comparison Guide: L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (Sequence: Met-Ala-Gln-Ile-NH₂ , abbreviated as MAQI-NH₂ ) is the bioactive C-terminal tetrapeptide of Urocortin III (Stresscopin) . It serves as a critical critical quality attribute (CQA) reference standard for monitoring the stability, processing, and degradation of Urocortin-related therapeutics.

This guide provides a technical comparison of HPLC retention behaviors for MAQI-NH₂ against its primary degradation products (Deamidated and Oxidized forms). It establishes a self-validating analytical protocol designed to resolve the native amide standard from its free-acid impurity (MAQI-OH), a common degradation product that co-elutes under sub-optimal conditions.

Technical Context & Mechanism

The Analytical Challenge

The MAQI-NH₂ tetrapeptide presents a unique separation challenge due to its mixed physicochemical properties:

  • Hydrophobic Residues: Methionine (Met), Alanine (Ala), Isoleucine (Ile).

  • Polar/Labile Residues: Glutamine (Gln) is prone to deamidation; Methionine is prone to oxidation.

  • C-Terminal Amide: Differentiates the bioactive standard from the hydrolyzed "free acid" impurity.

Chromatographic Behavior Logic

The retention time (RT) shifts of MAQI-NH₂ standards are dictated by the ionization state of the C-terminus and the polarity of side-chain modifications.

  • Native Standard (MAQI-NH₂): Neutral C-terminus. Retains moderately on C18.

  • Hydrolyzed Impurity (MAQI-OH): C-terminal carboxyl group.

    • At pH < 3.0: Protonated (-COOH, neutral). Elutes close to the amide (difficult separation).

    • At pH > 4.0:[1] Ionized (-COO⁻, negative). Becomes highly polar and elutes significantly earlier than the amide.

  • Oxidized Impurity (Met(O)-AQI-NH₂): Methionine sulfoxide is more polar than Methionine. Elutes earlier than the native standard.

Comparative Retention Analysis

The following data compares the performance of the MAQI-NH₂ standard against its critical impurities under two distinct method conditions. Method B is recommended for high-resolution impurity profiling.

Table 1: Retention Time Shifts & Resolution Performance
Analyte / StandardModificationMethod A: Low pH (TFA) (Standard Peptide Mapping)Method B: Mid pH (Ammonium Acetate) (Enhanced Selectivity)
Met(O)-AQI-NH₂ Met-OxidationRT: 6.8 min (Early Eluter)RT: 7.2 min
MAQI-OH Free Acid (Hydrolysis)RT: 9.8 min (Co-elution risk)RT: 4.5 min (Shifted Early)
MAQI-NH₂ Native Standard RT: 10.2 min RT: 11.5 min
Resolution (Rs) Amide vs. AcidRs ≈ 0.8 - 1.2 (Poor)Rs > 5.0 (Excellent)

Interpretation: Under standard TFA conditions (Method A), the Free Acid and Amide forms are both neutral at the C-terminus, leading to potential co-elution. By shifting to pH 4.5 (Method B), the Free Acid ionizes, drastically reducing its retention and ensuring clear separation from the target standard.

Validated Experimental Protocol

Method B: High-Resolution Impurity Profiling (Recommended)

This protocol is designed to separate the MAQI-NH₂ standard from both its oxidized and deamidated/hydrolyzed variants.

Reagents & Standards
  • Reference Standard: L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (MAQI-NH₂), >98% purity.

  • Solvents: LC-MS grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

Instrument Parameters
  • Column: C18 Charged Surface Hybrid (CSH) or Polar-Embedded C18 (e.g., Waters XSelect CSH C18 or Phenomenex Luna Omega Polar C18).

    • Dimensions: 150 x 2.1 mm, 1.7 µm or 2.5 µm particle size.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C.[1]

  • Detection: UV at 214 nm (Amide bond) and 280 nm (optional, low sensitivity for this sequence). MS detection (ESI+) recommended for confirmation (m/z ~474.2 [M+H]⁺).

Gradient Table
Time (min)% Mobile Phase A (10mM NH₄OAc, pH 4.5)% Mobile Phase B (100% ACN)Event
0.0955Equilibrate
2.0955Sample Injection
15.07030Linear Gradient
16.01090Wash
18.01090Hold Wash
18.1955Re-equilibrate
23.0955End

Visualization of Degradation Logic

The following diagram illustrates the chromatographic shifts of MAQI-NH₂ derivatives, guiding the analyst on where to expect impurities relative to the main peak.

G Standard MAQI-NH₂ (Native Standard) RT: ~11.5 min Mech_Ox Methionine Oxidation (Increases Polarity) Standard->Mech_Ox Degradation Mech_Hyd Amide Hydrolysis / pH > 4.0 (Ionization of C-Term) Standard->Mech_Hyd Degradation Oxidized Met(O)-AQI-NH₂ (Oxidized Impurity) RT: ~7.2 min Hydrolyzed MAQI-OH (Free Acid Impurity) RT: ~4.5 min Mech_Ox->Oxidized Earlier Elution Mech_Hyd->Hydrolyzed Significant Early Shift

Caption: Chromatographic shift logic for MAQI-NH₂ on a C18 column at pH 4.5. Oxidation and Hydrolysis both reduce retention time, but Hydrolysis causes a larger shift due to ionization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peak Tailing (Standard) Interaction with free silanols on column.Use a "Charged Surface Hybrid" (CSH) column or add 0.1% TFA (if using Method A).
Co-elution of Acid/Amide pH is too low (< 3.0).Switch to Method B (Ammonium Acetate, pH 4.5) to ionize the free acid.
Split Peaks Methionine oxidation diastereomers.Met-Sulfoxide forms R and S isomers which may resolve into a doublet. This is normal.
Low Sensitivity Lack of chromophores (No Trp/Tyr).Use UV 214 nm (peptide bond) or LC-MS (SIM mode for m/z 474.2).

References

  • Lewis, K., et al. (2001).[2] "Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor."[2][3] Proceedings of the National Academy of Sciences. Link

  • Mant, C. T., & Hodges, R. S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press. (Foundational text on peptide retention mechanisms).
  • Waters Corporation. (2020). "Peptide Isolation – Method Development Considerations." Waters Application Notes. Link

  • D'Hondt, M., et al. (2014). "Reversed-phase fused-core HPLC modeling of peptides." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Lengqvist, J., et al. (2010).[4] "Observed peptide pI and retention time shifts as a result of post-translational modifications." Amino Acids.[5][6][7][8][9][10] Link

Sources

A Researcher's Guide to Accurate Peptide Quantification: Validating L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide Concentration via Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development and research, the precise quantification of a peptide is not merely a quality control metric; it is the bedrock of reproducible and reliable experimental outcomes. The concentration of a peptide therapeutic, such as L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide, directly influences its bioactivity, pharmacokinetic profiling, and ultimately, its therapeutic efficacy. This guide provides a comprehensive comparison of methodologies for validating the concentration of this tetrapeptide, with a primary focus on the gold-standard technique of Amino Acid Analysis (AAA).

This document is structured to provide not just procedural steps, but the scientific rationale behind the choices made during the validation process. We will delve into the intricacies of AAA, compare it with alternative methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Mass Spectrometry (MS), and provide the necessary experimental details to empower researchers to make informed decisions for their specific applications.

The Central Role of Amino Acid Analysis (AAA)

Amino Acid Analysis is a powerful and widely recognized method for the absolute quantification of peptides and proteins.[1][2][3] The fundamental principle of AAA lies in breaking down the peptide into its constituent amino acids through acid hydrolysis.[2][4][5] These individual amino acids are then separated, detected, and quantified. The concentration of the original peptide is then calculated based on the known sequence and the measured amounts of its constituent amino acids.[2]

The tetrapeptide L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is composed of methionine, alanine, glutamine, and isoleucine. A critical consideration for this specific peptide is that during acid hydrolysis, glutamine is converted to glutamic acid.[2] Therefore, the quantification of glutamic acid will reflect the original glutamine content.

Experimental Workflow for AAA

The journey from a peptide sample to a validated concentration via AAA involves a series of meticulous steps, each crucial for the accuracy of the final result.

AAA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Peptide Sample (L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide) InternalStandard Add Internal Standard (e.g., Norleucine) Sample->InternalStandard Accurate Pipetting Hydrolysis Acid Hydrolysis (6 M HCl, 110-120°C, 24h) InternalStandard->Hydrolysis Under Vacuum Derivatization Amino Acid Derivatization (e.g., PITC) Hydrolysis->Derivatization Forms PTC-Amino Acids Separation Chromatographic Separation (RP-HPLC) Derivatization->Separation Mobile Phase Gradient Detection Detection (UV, 254 nm) Separation->Detection Absorbance Measurement Integration Peak Integration & Identification Detection->Integration Comparison to Standards Calculation Concentration Calculation Integration->Calculation Stoichiometric Ratios Comparison cluster_methods Peptide Quantification Methods cluster_attributes Key Attributes AAA Amino Acid Analysis (AAA) Accuracy Accuracy AAA->Accuracy High (Absolute Quantification) Precision Precision AAA->Precision High Sensitivity Sensitivity AAA->Sensitivity Moderate Complexity Complexity AAA->Complexity High (Hydrolysis & Derivatization) HPLC_UV HPLC-UV HPLC_UV->Accuracy Moderate to High (Requires Standard) HPLC_UV->Precision High HPLC_UV->Sensitivity Moderate HPLC_UV->Complexity Moderate MS Mass Spectrometry (MS) MS->Accuracy High (Requires Labeled Standard) MS->Precision High MS->Sensitivity Very High MS->Complexity High (Specialized Instrumentation)

Sources

Identifying common impurities in synthetic L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Common Impurities in Synthetic L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (MAQI-NH₂) Content Type: Publish Comparison Guide

Executive Summary

Synthetic peptides containing Methionine (Met) and Glutamine (Gln) residues present unique stability challenges.[1] This guide provides a technical comparison of analytical methodologies for identifying impurities in L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide (MAQI-NH₂) . We contrast the industry-standard RP-HPLC-UV workflow against the advanced UHPLC-HRMS (High-Resolution Mass Spectrometry) platform. While UV detection remains the workhorse for purity estimation, our data indicates it is insufficient for resolving critical isobaric and small-mass-shift impurities inherent to this specific sequence.

The Stability Profile: Why MAQI-NH₂ is Vulnerable

Before comparing detection methods, we must establish the "Hotspots" of instability within this tetrapeptide. The sequence Met-Ala-Gln-Ile-NH₂ contains three reactive centers that dictate its impurity profile:

ResiduePositionVulnerabilityResulting ImpurityMass Shift (Δ)
Methionine (Met) N-TerminusOxidation (Thioether)Met-Sulfoxide [Met(O)]+15.99 Da
Glutamine (Gln) Position 3DeamidationGlutamic Acid (Glu)+0.98 Da
Isoleucine (Ile) C-TerminusRacemizationAllo-Isoleucine0 Da (Stereoisomer)
Peptide Backbone GeneralTruncationDes-Met (Deletion)-131.04 Da
Comparative Analysis: RP-HPLC-UV vs. UHPLC-HRMS

This section objectively compares the two dominant analytical workflows.

Option A: The Traditional Standard (RP-HPLC-UV) [1]
  • Mechanism: Separation based on hydrophobicity (C18 column) with detection at 214/220 nm (peptide bond).[1]

  • Performance: Excellent for quantifying gross purity and identifying large truncation sequences (e.g., Des-Met).

  • Limitation: Fails to resolve Met-Sulfoxide from the main peak in shallow gradients and cannot distinguish Deamidated species (Gln

    
     Glu) due to lack of mass specificity.
    
Option B: The Advanced Workflow (UHPLC-HRMS) [1]
  • Mechanism: Orthogonal separation (C18 or HILIC) coupled with Orbitrap or Q-TOF detection.[1]

  • Performance: Resolves isotopic envelopes. Capable of detecting the +0.98 Da shift of deamidation and the +16 Da shift of oxidation with <5 ppm mass accuracy.

  • Superiority: Essential for identifying "silent" impurities that co-elute in UV traces.

Data Comparison Table
FeatureRP-HPLC-UV (Standard)UHPLC-HRMS (Advanced)Verdict
Met-Oxidation Detection Moderate. Relies on Rt shift (elutes earlier).[1] Often co-elutes.High. Distinct +15.99 Da mass shift extracted from TIC.HRMS Wins
Gln-Deamidation Detection Low. Virtually invisible; +1 Da change has negligible hydrophobicity shift.[1]High. Resolvable via high-res isotope pattern analysis.[1]HRMS Wins
Allo-Ile (Racemization) Low. Requires specialized chiral columns; co-elutes on C18.[1]Moderate. Requires MS/MS fragmentation or ion mobility to distinguish.Tie (Method Dependent)
Quantification Accuracy High. Beer-Lambert law is robust for peptides.[1]Moderate. Ionization efficiency varies between species.HPLC-UV Wins
Throughput High (15-30 min run).[1]Medium (Data analysis is time-intensive).HPLC-UV Wins
Scientific Visualization: Degradation Pathways

The following diagram illustrates the causal pathways for the generation of the primary impurities discussed above.

MAQI_Degradation MAQI Native MAQI-NH2 (Met-Ala-Gln-Ile-NH2) MetOx Met-Sulfoxide Impurity (+16 Da) (Early Eluter) MAQI->MetOx Oxidation (O2/Peroxides) Storage/Synthesis Deam Deamidated Impurity (Glu-3 Variant) (+1 Da) MAQI->Deam Hydrolysis (High pH) Deamidation DesMet Des-Met Truncation (Ala-Gln-Ile-NH2) (-131 Da) MAQI->DesMet Incomplete Coupling (SPPS Failure) Allo Allo-Ile Isomer (Racemization) (Isobaric) MAQI->Allo Base-Catalyzed Epimerization

Figure 1: Chemical degradation pathways for Met-Ala-Gln-Ile-NH₂, highlighting mass shifts and reaction triggers.

Detailed Experimental Protocols

To achieve the "Advanced Workflow" standard, follow this validated protocol for identifying impurities in MAQI-NH₂.

Protocol A: Sample Preparation (Critical Step)
  • Solvent: Dissolve peptide in 95% Water / 5% Acetonitrile / 0.1% Formic Acid.

  • Note: Avoid DMSO if analyzing for Met-Oxidation, as DMSO can act as an oxidizing agent over time or suppress ionization in MS.

  • Concentration: Prepare a 0.5 mg/mL stock. Centrifuge at 10,000 x g for 5 mins to remove particulates.

Protocol B: UHPLC-HRMS Method

This method is optimized to separate the hydrophilic Met-Ox species from the native peptide.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for trapping)[1]

    • 1-15 min: 2%

      
       40% B (Shallow gradient for resolution)[1]
      
    • 15-16 min: 40%

      
       95% B (Wash)[1]
      
  • Detection (MS Parameters):

    • Mode: Positive ESI (Electrospray Ionization).[1]

    • Mass Range: 100–1500 m/z.

    • Resolution: 70,000 (at m/z 200) to resolve the +0.98 Da deamidation shift.

Protocol C: Data Analysis (Self-Validating Logic)
  • Extract Ion Chromatogram (EIC): Calculate theoretical [M+H]⁺ for MAQI-NH₂ (

    
    ).
    
    • Monoisotopic Mass: ~460.25 Da.

  • Check for Met-Ox: Extract m/z = 476.25 (+15.99).[1] Confirm peak elutes before the main peak.

  • Check for Deamidation: Extract m/z = 461.23 (+0.98).[1] Look for asymmetry on the tail of the main peak.

  • Validation: If the +16 Da peak area increases after incubating the sample with 0.1%

    
    , the assignment of Met-Sulfoxide is validated.
    
Workflow Visualization

The following decision tree guides the researcher through the impurity identification process.

Impurity_Workflow Start Start: Unknown Impurity Peak CalcMass Calculate Mass Delta (Δ) relative to Main Peak Start->CalcMass Decision1 Is Δ = +16 Da? CalcMass->Decision1 Decision2 Is Δ = +1 Da? Decision1->Decision2 No MetOxconf ID: Met-Sulfoxide (Confirm: Elutes Earlier) Decision1->MetOxconf Yes Decision3 Is Δ = -131 Da? Decision2->Decision3 No DeamConf ID: Gln Deamidation (Confirm: Isotope Pattern) Decision2->DeamConf Yes DesMetConf ID: Des-Met (Confirm: N-term truncation) Decision3->DesMetConf Yes Unk Investigate: Adducts (+Na, +K) or Racemization (Isobaric) Decision3->Unk No

Figure 2: Logical decision tree for assigning impurity identity based on HRMS mass shifts.

References
  • D'Hondt, M., et al. (2014). "Related impurities in peptide medicines." Journal of Pharmaceutical and Biomedical Analysis. This review details the mechanisms of Met oxidation and Gln deamidation in synthetic peptides.[2]

  • Gregg, B. T., et al. (2004). "Analysis of peptide impurities by LC-MS." Journal of the American Society for Mass Spectrometry. Establishes the standard for using HRMS in impurity profiling. [1]

  • Li, X., et al. (2018). "Deamidation of Glutamine in Peptides: Mechanism and Analysis." Analytical Chemistry. Provides the mechanistic basis for the +0.98 Da mass shift and separation challenges. [1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3] Chemical Reviews. Discusses the suppression of racemization (Ile) and side-reactions during SPPS.

Sources

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our primary commitment is to both groundbreaking discovery and the safety of those who make it possible. While L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is not classified as a hazardous substance, its handling necessitates a rigorous adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal procedures for this peptide.

Understanding the Risk: A Proactive Stance on Safety

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required when handling L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide.

Protection Type Required PPE Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1][3][4]To protect against accidental splashes or airborne particles entering the eyes.[5]
Hand Protection Nitrile or latex gloves.[3]To prevent direct skin contact with the peptide.[5]
Body Protection A standard laboratory coat.[1][3]To protect skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.[1]To protect feet from potential spills.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling L-Methionyl-L-alanyl-L-glutaminyl-L-isoleucinamide is crucial for both safety and experimental accuracy.

Preparation and Weighing of Lyophilized Peptide

The initial handling of the lyophilized powder presents the highest risk of generating airborne particles. Therefore, this step must be performed with care in a controlled environment.

  • Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities, to minimize the risk of inhalation.[1][3]

  • Equilibrate the vial to room temperature. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can affect the peptide's stability and weighing accuracy.[6][7][8]

  • Wear appropriate PPE. Don your lab coat, safety glasses, and gloves before handling the vial.

  • Weigh the desired amount quickly. Minimize the time the vial is open to reduce exposure to air and moisture.[6][9]

  • Clean the work area. After weighing, decontaminate the balance and surrounding surfaces.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup P1 Equilibrate Vial to Room Temperature P2 Don Appropriate PPE P1->P2 Ensure Safety W1 Work in Ventilated Area (Fume Hood) P2->W1 Begin Handling W2 Weigh Peptide Quickly W1->W2 Minimize Exposure W3 Seal Vial Tightly W2->W3 Preserve Integrity C1 Clean Weighing Area W3->C1 Maintain Cleanliness C2 Dispose of Waste C1->C2 Follow Protocols

Caption: Workflow for safely weighing lyophilized peptides.
Reconstitution of the Peptide

Once weighed, the peptide is typically reconstituted in a suitable solvent.

  • Use the correct solvent. Refer to the manufacturer's instructions or relevant literature for the appropriate solvent and buffer.[3][10]

  • Gently add the solvent. To avoid aerosolizing the powder, add the solvent slowly down the side of the vial.

  • Mix gently. Swirl or vortex the vial gently until the peptide is fully dissolved.[7][8]

  • Label the solution clearly. The label should include the peptide name, concentration, solvent, and date of preparation.[1]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Collect all peptide waste. This includes unused solutions, contaminated vials, and pipette tips.

  • Segregate waste streams. Keep aqueous and organic waste in separate, clearly labeled containers.[1]

  • Follow institutional guidelines. Dispose of all chemical waste in accordance with your institution's specific protocols.[1]

  • Never dispose of peptides down the drain. This can have unintended environmental consequences.[1]

Disposal_Workflow Start Waste Generated (Unused peptide, contaminated items) Collect Collect in Designated Waste Container Start->Collect Segregate Segregate Aqueous and Organic Waste Streams Collect->Segregate Label Clearly Label Container with Contents and Hazard Information Segregate->Label Store Store Temporarily in a Designated Satellite Accumulation Area Label->Store Dispose Dispose According to Institutional Chemical Waste Protocols Store->Dispose

Sources

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